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Foundational

An In-depth Technical Guide to (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid: Synthesis, Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals Introduction (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid, a specialized organoboron compound, represents a critical building block in modern synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid, a specialized organoboron compound, represents a critical building block in modern synthetic chemistry. Its unique trifunctional nature, incorporating a triarylamine core, two reactive bromine substituents, and a versatile boronic acid moiety, makes it a highly valuable reagent in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, its primary applications in cross-coupling reactions, and essential safety and handling information. The content herein is designed to equip researchers and drug development professionals with the technical knowledge required for the effective and safe utilization of this compound.

Chemical Identity and Properties

CAS Number: 300700-19-0[1]

PropertyValueSource
Molecular Formula C₁₈H₁₄BBr₂NO₂SunaTech[2]
Molecular Weight 474.93 g/mol Derived from Formula
Appearance Expected to be a solidGeneral knowledge of boronic acids
Solubility Expected to be soluble in organic solvents like THF, Dioxane, and DMFGeneral knowledge of boronic acids

Safety Data and Handling

Hazard Identification:

  • Acute Toxicity (Oral): May be harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

Recommended Handling Procedures:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][4]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[3][4]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[3]

  • Hygiene Measures: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[4]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Synthesis and Mechanism

The synthesis of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is not explicitly detailed in readily available literature. However, a robust synthetic route can be proposed based on established methodologies for the preparation of analogous arylboronic acids. The most common and effective method involves the lithiation of an aryl bromide followed by quenching with a trialkyl borate ester.[5] A plausible multi-step synthesis is outlined below.

Proposed Synthetic Pathway:

Synthesis_Pathway A 4,4'-Dibromotriphenylamine Intermediate Lithium Intermediate A->Intermediate Lithiation B n-Butyllithium (n-BuLi) B->Intermediate C Triisopropyl borate E (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid C->E D Acidic Workup (e.g., HCl) D->E Intermediate->E Borylation & Hydrolysis

Caption: Proposed synthesis of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid.

Detailed Experimental Protocol (Hypothetical):

  • Starting Material Synthesis (4,4'-Dibromotriphenylamine): This intermediate can be synthesized via a double Buchwald-Hartwig amination of 4-bromoaniline with 1,4-dibromobenzene.

  • Lithiation: To a solution of 4,4'-dibromotriphenylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction is stirred at this temperature for 1-2 hours. The low temperature is crucial to prevent side reactions.

  • Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

  • Hydrolysis (Acidic Workup): The reaction is quenched by the slow addition of aqueous hydrochloric acid (HCl). The resulting mixture is stirred for 30 minutes to ensure complete hydrolysis of the borate ester to the desired boronic acid.

  • Purification: The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Applications in Research and Drug Development

The primary utility of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid lies in its application as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

The Suzuki-Miyaura Coupling Reaction:

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organoboron compound (like our title compound) and an organohalide or triflate.[6][7] This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and palladium catalysts.

Suzuki_Miyaura_Coupling A (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid E Coupled Product A->E B Aryl/Vinyl Halide or Triflate B->E C Palladium Catalyst (e.g., Pd(PPh₃)₄) Catalytic_Cycle Pd(0)/Pd(II) Cycle C->Catalytic_Cycle Oxidative Addition D Base (e.g., K₂CO₃, Cs₂CO₃) D->Catalytic_Cycle Base Activation Catalytic_Cycle->E Reductive Elimination

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Exemplary Experimental Protocol (Suzuki-Miyaura Coupling):

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions involving similar arylboronic acids.[6][8][9]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (1.0 eq), the desired aryl or vinyl halide/triflate (1.1 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), and a base (e.g., potassium carbonate, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Reaction Execution: Heat the reaction mixture with stirring to a temperature between 80-110 °C. The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Potential Applications in Drug Discovery and Materials Science:

  • Medicinal Chemistry: The triarylamine core is a common scaffold in medicinal chemistry. The ability to use the boronic acid and bromine atoms as handles for further functionalization via Suzuki and other cross-coupling reactions allows for the rapid generation of diverse libraries of compounds for screening against various biological targets.

  • Organic Electronics: Triarylamine derivatives are well-known for their hole-transporting properties. This compound can serve as a monomer or intermediate in the synthesis of polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Analytical Characterization

The identity and purity of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid and its reaction products are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons. The chemical shifts and coupling constants of these protons would be influenced by the electron-donating amino group and the electron-withdrawing bromine and boronic acid groups. Based on analogous structures, aromatic proton signals would likely appear in the range of δ 7.0-8.0 ppm.[10][11][12]

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule. Aromatic carbon signals are expected in the range of δ 115-150 ppm.[10][11]

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of arylboronic acids and monitoring reaction progress.[13][14]

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid, is commonly employed.

  • Detection: UV detection is suitable due to the aromatic nature of the compound.

Conclusion

(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is a valuable and versatile building block for synthetic chemists. Its utility in the powerful Suzuki-Miyaura cross-coupling reaction, combined with the potential for further functionalization at the bromine positions, opens up a wide range of possibilities for the synthesis of novel compounds in drug discovery and materials science. A thorough understanding of its properties, a well-designed synthetic strategy, and strict adherence to safety protocols are paramount for its successful and safe application in the laboratory.

References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Xue, F., Li, C.-G., Zhu, Y., Lou, T.-J., & He, G.-J. (2014). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, 89(12), 2739.
  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • Pettus, T. R. R., & Chen, K. (2012).
  • The Royal Society of Chemistry. (n.d.). 1H NMR. Retrieved from [Link]

  • Zhuang, W., Ma, B., Hu, J., Jiang, J., Li, G., Yang, L., & Wang, Y. (2018).
  • LookChem. (2024, April 10). Cas 89415-43-0,4-Aminophenylboronic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)
  • Fisher Scientific. (n.d.).
  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (2019, August). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

  • SunaTech. (n.d.). (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid - CAS:300700-19-0. Retrieved from [Link]

  • Yudin, A. (n.d.).
  • ACS Publications. (2013, October 25). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. Retrieved from [Link]

  • Google Patents. (n.d.). US8765997B2 - Process for preparing 4-borono-L-phenylalanine.

Sources

Exploratory

Chemical properties and stability of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid

An In-Depth Technical Guide to (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid: Properties, Stability, and Applications Introduction (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is a multifunctional organoboron compou...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid: Properties, Stability, and Applications

Introduction

(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is a multifunctional organoboron compound distinguished by its unique molecular architecture. It integrates a triphenylamine (TPA) core, a boronic acid functional group, and two bromine substituents, creating a molecule of significant interest for advanced materials and pharmaceutical research. The TPA core provides a non-planar, propeller-like structure with valuable electronic properties, while the boronic acid moiety serves as a highly versatile reactive site for covalent bond formation. The bromine atoms offer additional handles for sequential functionalization, further expanding its synthetic utility.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of the compound's chemical properties, stability profile, handling protocols, and key applications. As a senior application scientist, the narrative emphasizes not just the "what" but the "why," offering field-proven insights into its practical use and characterization.

Section 1: Physicochemical Properties & Characterization

A precise understanding of a compound's physicochemical properties is the foundation of its effective application. This section details the structural and spectroscopic characteristics of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid.

Core Properties Summary
PropertyValueSource(s)
CAS Number 300700-19-0[1]
Molecular Formula C₁₈H₁₄BBr₂NO₂[1]
Molecular Weight 446.93 g/mol [1]
Appearance Typically an off-white to light-colored solidInferred from related compounds
SMILES Oc1ccc(N(c2ccc(Br)cc2)c3ccc(Br)cc3)cc1[1]
Structural & Spectroscopic Analysis

The molecule's utility is derived directly from its distinct structural components. The central nitrogen atom bonded to three phenyl rings forms a triphenylamine structure, which is known for its hole-transporting capabilities. The boronic acid group is a Lewis acid, capable of reversibly forming esters with diols, a property extensively used in sensors and bioconjugation.[2]

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the primary tool for structural elucidation and purity assessment.

  • ¹H NMR: The proton spectrum will show characteristic signals in the aromatic region (typically 7.0-8.0 ppm). The protons on the phenyl ring bearing the boronic acid will have different chemical shifts from those on the bromophenyl rings due to the different electronic environments.

  • ¹³C NMR: The carbon spectrum will display distinct signals for the substituted and unsubstituted aromatic carbons. The carbon atom directly bonded to the boron atom (the ipso-carbon) often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

  • ¹¹B NMR: This technique is exceptionally informative for boronic acids.[3] For (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid, a single, relatively broad resonance is expected (typically between 25-35 ppm), confirming the trigonal planar (sp²) hybridization of the boron atom.[2][3] This chemical shift is sensitive to pH and the presence of diols, making ¹¹B NMR a powerful tool for studying its binding chemistry.[3]

1.2.2. Mass Spectrometry (MS) Mass spectrometry is critical for confirming the molecular weight and elemental composition. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), any fragment containing the two bromine atoms will exhibit a unique isotopic pattern.[4] The molecular ion will appear as a characteristic triplet of peaks:

  • [M]⁺: Containing two ⁷⁹Br isotopes.

  • [M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br isotope (most abundant).

  • [M+4]⁺: Containing two ⁸¹Br isotopes. This isotopic signature is a definitive confirmation of the compound's identity.[5]

1.2.3. Infrared (IR) Spectroscopy Key vibrational frequencies to expect include:

  • A strong, broad O-H stretch around 3200-3400 cm⁻¹ for the boronic acid hydroxyls.

  • A strong B-O stretching vibration around 1350-1400 cm⁻¹.

  • C-N stretching vibrations for the tertiary amine.

  • C-Br stretching in the lower frequency region (typically 500-600 cm⁻¹).

Section 2: Chemical Stability and Handling

While boronic acids are versatile, their stability is a critical consideration for reliable and reproducible experimentation.

Stability Profile: Protodeboronation and Trimerization

The primary degradation pathway for arylboronic acids is protodeboronation , the cleavage of the C–B bond, which replaces the boronic acid group with a hydrogen atom.[6] This process is often catalyzed by:

  • Moisture: Aqueous solutions can promote hydrolysis.[6]

  • pH: Both acidic and basic conditions can accelerate the degradation rate.[6]

  • Oxidizing Agents: Boronic acids are susceptible to oxidation.[6]

Another common transformation is the intermolecular dehydration to form a cyclic trimer, known as a boroxine . This is a reversible equilibrium that is favored under anhydrous conditions or upon heating.

Stability Compound (Ar)-B(OH)₂ Degraded Ar-H (Protodeboronation) Compound->Degraded H₂O, Heat, Acid/Base Boroxine Cyclic Boroxine Trimer (ArBO)₃ Compound->Boroxine Dehydration (Heat)

Key stability pathways for arylboronic acids.
Recommended Storage and Handling Protocol

To ensure the integrity of the compound, adherence to strict storage and handling protocols is essential.

2.2.1. Storage

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.[1]

  • Temperature: Store in a cool, dark place. The supplier recommends room temperature storage.[1]

  • Container: Use a tightly sealed container. For long-term storage, consider a desiccator.

2.2.2. Handling This compound is classified as harmful if swallowed and causes skin and eye irritation.[1]

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][9]

  • Dispensing: Avoid creating dust. When weighing and transferring the solid, do so carefully.

  • Solution Preparation: Prepare solutions fresh for each use, especially aqueous solutions, to avoid degradation.[6] Use anhydrous solvents if the reaction chemistry allows.

Experimental Workflow: Forced Degradation Study

To establish a stability profile under specific experimental conditions, a forced degradation study is recommended. This protocol provides a systematic way to assess the compound's robustness.

Methodology:

  • Prepare a Stock Solution: Accurately prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent mixture, such as acetonitrile/water.

  • Apply Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat at 60°C, UV light exposure). Maintain a control sample in the dark at a low temperature.[6]

  • Time Points: Withdraw samples from each condition at set time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Analyze all samples by a stability-indicating method, typically reverse-phase HPLC with UV detection or LC-MS.

  • Evaluation: Quantify the decrease in the parent compound's peak area and the emergence of any new peaks corresponding to degradation products.[6]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN/H₂O) B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal (60°C) A->E F Photolytic (UV) A->F G Control (4°C, Dark) A->G H Sample at Time Points (0, 2, 8, 24h) B->H C->H D->H E->H F->H G->H I HPLC or LC-MS Analysis H->I J Quantify Parent Peak & Degradants I->J

Workflow for a forced degradation and stability study.

Section 3: Reactivity and Synthetic Utility

The synthetic power of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid lies in the reactivity of its boronic acid group, making it a valuable building block for constructing complex molecular architectures.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is the most prominent application of arylboronic acids, enabling the formation of C-C bonds between the boronic acid and an aryl (or vinyl) halide.[10][11] The triphenylamine core of the title compound can be coupled to a wide array of substrates to synthesize advanced materials or complex drug candidates.

Generic Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 3.0 equivalents).[5][11]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.[5]

  • Reaction: Heat the mixture (typically 80-100°C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D [Ar'-B(OH)₃]⁻ (from Base + Ar'B(OH)₂) E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A G Ar-Ar' (Product) F->G

The catalytic cycle of the Suzuki-Miyaura reaction.

Section 4: Applications in Research & Development

The compound's structure makes it a prime candidate for innovation in both materials science and drug discovery.

Materials Science: COFs and Organic Electronics
  • Covalent Organic Frameworks (COFs): The molecule's C₃ symmetry (a central nitrogen atom connected to three phenyl rings) makes it an ideal trivalent building block, or "node," for creating highly ordered, porous 2D or 3D COFs.[1] These materials have applications in gas storage, catalysis, and sensing.

  • Organic Electronics: The electron-rich triphenylamine core is a well-established motif in hole-transporting materials.[12] By incorporating this compound into polymers or larger molecular structures via Suzuki coupling, researchers can develop new materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[12]

Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry.[10][13]

  • Scaffold for Complex Molecules: The compound can serve as a versatile scaffold. The boronic acid can be coupled to one fragment, and the two bromine atoms can be subsequently coupled to other fragments using orthogonal coupling strategies, allowing for the rapid assembly of complex molecules.

  • Boron as a Pharmacophore: The boronic acid moiety itself can act as a warhead. Its ability to form reversible covalent bonds allows it to function as a potent inhibitor of serine proteases and other enzymes.[13][14]

  • Boron Neutron Capture Therapy (BNCT): Boron-containing drugs are used in BNCT, a targeted radiation therapy for cancer.[15] Molecules like this one could be explored as platforms for delivering the ¹⁰B isotope to tumor cells.

Conclusion

(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is a sophisticated chemical tool whose value is greater than the sum of its parts. The convergence of a reactive boronic acid handle, a photo-electronically active triphenylamine core, and additional sites for functionalization (bromine atoms) provides a platform for significant innovation. For the materials scientist, it offers a pathway to ordered frameworks and novel electronic materials. For the medicinal chemist, it is a versatile scaffold for building the next generation of complex therapeutics. A thorough understanding of its properties, stability, and reactivity, as outlined in this guide, is the key to unlocking its full potential.

References

  • PubChem, National Institutes of Health. (4-Bromophenyl)boronic acid | C6H6BBrO2 | CID 79599. [Link]

  • LookChem. Cas 89415-43-0,4-Aminophenylboronic acid. [Link]

  • PubChem, National Institutes of Health. (4-Boc-Aminophenyl)Boronic Acid | C11H16BNO4 | CID 3613184. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Boronic Acids in Modern Drug Discovery. [Link]

  • ACS Publications. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • HETEROCYCLES. A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. [Link]

  • Der Pharma Chemica. Synthesis, characterization, molecular docking and evaluation of antimicrobial, antiproliferative, and anti-inflammatory properties of novel 4-Biphenyl substituted thiazolyl-Pyridin-2-amine derivatives. [Link]

  • Google Patents.
  • PMC, National Center for Biotechnology Information. Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry Imaging of L-4-Phenylalanineboronic Acid (BPA) in a Brain Tumor Model Rat for Boron Neutron Capture Therapy (BNCT). [Link]

  • PMC, National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • PubMed, National Center for Biotechnology Information. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

  • PMC, National Center for Biotechnology Information. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. [Link]

  • Organic Chemistry Portal. Alkylboronic acid or boronate synthesis. [Link]

  • PMC, National Center for Biotechnology Information. Boron chemicals in diagnosis and therapeutics. [Link]

  • PMC, National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]

Sources

Foundational

Advanced Technical Guide: Molecular Weight, 3D Structure, and Application of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid

Executive Summary (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (CAS: 300700-19-0) is a highly specialized AB2-type monomer fundamentally utilized in the synthesis of hyperbranched conjugated polymers and advanced hole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (CAS: 300700-19-0) is a highly specialized AB2-type monomer fundamentally utilized in the synthesis of hyperbranched conjugated polymers and advanced hole-transporting materials[1]. Featuring a triphenylamine (TPA) core substituted with two bromo groups and one boronic acid moiety, this molecule serves as a critical building block in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)[2]. This guide dissects its physicochemical properties, unique 3D steric conformation, and the precise synthetic methodologies required to harness its potential in advanced materials design.

Chemical Identity & Physicochemical Properties

Accurate molecular characterization is the first step in ensuring reproducible step-growth polymerization. The presence of the heavy bromine atoms significantly impacts the molecular weight, while the boronic acid group introduces hydrogen-bonding capabilities that must be managed during purification.

Table 1: Quantitative Chemical Properties

PropertyValue
Chemical Name (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid
CAS Registry Number 300700-19-0
Molecular Formula C18H14BBr2NO2
Molecular Weight 446.93 g/mol
Core Structure Triphenylamine (TPA)
Functional Groups 1x Boronic Acid (A), 2x Aryl Bromide (B)
Appearance White to off-white solid

(Data corroborated by ChemicalBook and SunaTech analytical standards[3][4])

3D Structural Analysis & Steric Conformation

The electronic and physical properties of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid are dictated by its 3D molecular geometry.

The Propeller Conformation: The central nitrogen atom is sp² hybridized, promoting a planar geometry for the N-C bonds to maximize the delocalization of the nitrogen lone pair into the adjacent phenyl rings. However, true planarity across the entire molecule is sterically impossible. The ortho-hydrogens of the three phenyl rings experience severe steric repulsion if forced into a single plane. To mitigate this, the rings twist out of the central plane by approximately 40–45 degrees, adopting a signature "propeller-like" 3D conformation.

Causality in Material Science: This propeller shape is not merely a structural curiosity; it is the primary reason TPA derivatives are favored in OLEDs. The twisted 3D structure physically prevents dense π−π stacking between adjacent molecules in the solid state. By suppressing crystallization, the molecule promotes the formation of stable, amorphous thin films—a strict requirement for uniform light emission and charge transport in organic devices.

Structure Center sp2 Hybridized Nitrogen (Planar Core) RingA Phenylboronic Acid Ring (Dihedral Angle ~40-45°) Center->RingA RingB1 4-Bromophenyl Ring (Dihedral Angle ~40-45°) Center->RingB1 RingB2 4-Bromophenyl Ring (Dihedral Angle ~40-45°) Center->RingB2 Steric Ortho-Hydrogen Repulsion (Drives Propeller Shape) RingA->Steric RingB1->Steric RingB2->Steric Property Amorphous Solid State (Suppressed π-π Stacking) Steric->Property Causality

Caption: 3D propeller conformation of the triphenylamine core driven by steric repulsion.

Application Logic: The AB2 Monomer Paradigm

In polymer chemistry, this molecule is classified as an AB2 monomer. The boronic acid acts as the 'A' functionality, while the two aryl bromides act as the 'B' functionalities. Under Suzuki polycondensation conditions (Pd-catalyzed cross-coupling), the 'A' group of one molecule reacts with one of the 'B' groups of another. Because each monomer has two 'B' groups, the polymer chain branches exponentially, resulting in a hyperbranched polymer[1].

Strategic Modification (Pinacol Esterification): While the free boronic acid (MW 446.93 g/mol ) is active, free boronic acids are prone to forming boroxine anhydrides via dehydration, which skews the AB2 stoichiometric ratio and can lead to premature gelation or low molecular weights. To ensure a self-validating, highly reproducible polymerization, researchers frequently convert the boronic acid to its pinacol ester prior to polymerization, yielding a stable, chromatography-friendly precursor[1][5].

Experimental Workflow: Synthesis of the Boronic Acid

The synthesis of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid demands strict control over temperature and stoichiometry to prevent poly-lithiation. The following protocol outlines a self-validating system for its preparation from tris(4-bromophenyl)amine.

Step-by-Step Methodology
  • Cryogenic Mono-Lithiation:

    • Action: Dissolve tris(4-bromophenyl)amine in anhydrous Tetrahydrofuran (THF) under a strict inert argon atmosphere. Cool the reactor to -78 °C using a dry ice/acetone bath.

    • Action: Add exactly 1.05 equivalents of n-butyllithium (n-BuLi) dropwise.

    • Causality: The cryogenic temperature (-78 °C) is critical. It kinetically traps the mono-lithiated species, preventing the remaining two bromo groups from undergoing unwanted lithium-halogen exchange.

  • Electrophilic Boronation:

    • Action: After 1 hour of stirring at -78 °C, add 1.5 equivalents of trimethyl borate (B(OMe)3) rapidly. Allow the reaction to slowly warm to room temperature overnight[1].

    • Causality: B(OMe)3 acts as the electrophile, trapping the aryl lithium intermediate. The excess ensures complete conversion before any side reactions (like homocoupling) can occur.

  • Acidic Hydrolysis:

    • Action: Quench the reaction by pouring the mixture into a dilute aqueous HCl solution (1M).

    • Causality: The acidic environment hydrolyzes the intermediate boronate ester (B(OMe)2) into the target free boronic acid (B(OH)2).

  • Extraction and Purification:

    • Action: Extract the aqueous phase with diethyl ether or dichloromethane (CH2Cl2). Dry the combined organic layers over anhydrous Na2SO4.

    • Action: Purify the crude solid via silica gel column chromatography, employing a gradient elution from pure CH2Cl2 to a CH2Cl2/ether (7:3 v/v) mixture[1].

    • Validation Check: The final product should present as a pure white solid. Purity should be confirmed via 1H NMR (checking for the disappearance of one symmetrical bromo-phenyl signal) and a sharp melting point.

Workflow Start Tris(4-bromophenyl)amine (Starting Material) Lithiation Mono-Lithiation n-BuLi, THF, -78°C Start->Lithiation 1 eq n-BuLi Boronation Boronate Formation B(OMe)3, -78°C to RT Lithiation->Boronation Electrophilic Trap Hydrolysis Acidic Hydrolysis H2O / HCl quench Boronation->Hydrolysis Cleave O-Me bonds Purification Silica Gel Chromatography CH2Cl2 / Ether (7:3) Hydrolysis->Purification Organic Extraction Product Target Boronic Acid (Pure White Solid) Purification->Product >98% Purity

Caption: Step-by-step synthetic workflow for the preparation of the target AB2 boronic acid monomer.

References

  • Toward High Molecular Weight Triphenylamine-Based Hyperbranched Polymers | Macromolecules - ACS Publications | 1

  • (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid | ChemicalBook | 3

  • SunaTech Inc. Product Catalog | SunaTech | 4

  • N,N-Bis(4-bromophenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Cymit Quimica | 5

Sources

Exploratory

Electronic Properties of Triarylamine Boronic Acid Derivatives: A Technical Guide for Optoelectronics and Molecular Sensing

Executive Summary The rational design of organic electronic materials often relies on the precise pairing of electron-donating and electron-accepting moieties. Triarylamine (TAA) boronic acid derivatives represent a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organic electronic materials often relies on the precise pairing of electron-donating and electron-accepting moieties. Triarylamine (TAA) boronic acid derivatives represent a highly sophisticated class of push-pull (donor-acceptor) molecules. By coupling the exceptional hole-transporting and electron-donating capabilities of the TAA core with the Lewis-acidic, electron-withdrawing nature of boronic acid, researchers can engineer materials with highly tunable optoelectronic properties.

This whitepaper provides an in-depth technical analysis of TAA boronic acid derivatives, detailing their electronic properties, synthesis protocols, and their critical applications in drug development, molecular sensing, and solid-state optoelectronics[1, 2].

Structural and Electronic Foundations

The unique behavior of TAA boronic acid derivatives stems from the electronic communication between the nitrogen and boron centers through a π -conjugated bridge.

  • The Triarylamine Donor: The nitrogen atom in TAA is sp2 -hybridized, allowing its lone pair to delocalize across the adjacent aryl rings. This results in a low oxidation potential and the ability to form highly stable radical cations, making TAA an industry standard for hole-transport layers in OLEDs and electrochromic devices [4].

  • The Boronic Acid Acceptor: Boronic acids ( −B(OH)2​ ) feature an sp2 -hybridized boron atom with a vacant, low-energy p -orbital. This orbital acts as a strong electron acceptor, drawing electron density from the TAA core.

  • Intramolecular Charge Transfer (ICT): The juxtaposition of these two groups creates a strong ICT state. Upon photoexcitation, electron density shifts from the TAA donor to the boronic acid acceptor, significantly lowering the HOMO-LUMO gap and enabling broad absorption and emission spectra in the visible region [2].

The Causality of Analyte Binding

The defining feature of boronic acid is its ability to act as a reversible covalent anchor. When exposed to 1,2-diols or 1,3-diols (such as those found in saccharides, glycosylated biomarkers, or specific drug targets), the boronic acid undergoes a condensation reaction to form a cyclic boronate ester.

Crucially, in aqueous or physiological environments, this binding converts the neutral, sp2 -hybridized boron (an electron acceptor) into an anionic, sp3 -hybridized boronate complex (an electron donor). This geometric and electronic shift eliminates the vacant p -orbital, completely disrupting the ICT state and modulating the molecule's fluorescence [3].

Photophysical Signaling Pathways

The disruption of the ICT state upon analyte binding is the fundamental mechanism driving TAA-boronic acid-based biosensors. Depending on the specific molecular architecture, this transition triggers either a massive fluorescence "turn-on" or a ratiometric color shift via Photoinduced Electron Transfer (PET) modulation.

SignalingPathway A TAA Core (Electron Donor) C ICT State Active (Fluorescence Quenched) A->C Charge Transfer B Boronic Acid (sp2, Acceptor) B->C Electron Withdrawal E Boronate Ester (sp3, Anionic) B->E Reversible Binding F ICT Disrupted (Fluorescence TURN-ON) C->F Analyte Addition D Target Analyte (e.g., 1,2-Diol) D->E Covalent Condensation E->F Hybridization Shift

Diagram 1: ICT and PET modulation pathway of TAA-boronic acid sensors upon analyte binding.

Experimental Workflows: Synthesis and Immobilization

To ensure high yields and prevent the degradation of the sensitive boronic acid moiety, the synthesis of these derivatives must be tightly controlled. The following protocol outlines a self-validating system for synthesizing a TAA-boronic acid derivative and covalently immobilizing it onto Indium Tin Oxide (ITO) nanoparticles for solid-state sensing [2, 5].

Step-by-Step Methodology

Phase 1: Palladium-Catalyzed Miyaura Borylation

  • Preparation: Dissolve 1.0 eq of brominated triarylamine (e.g., 4-bromo-N,N-diphenylaniline) and 1.5 eq of bis(pinacolato)diboron ( B2​pin2​ ) in anhydrous 1,4-dioxane under an inert argon atmosphere.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2​ and 3.0 eq of anhydrous potassium acetate (KOAc).

    • Causality Check: KOAc is strictly required as a mild base. Stronger bases (e.g., NaOH) will catalyze the protodeboronation of the newly formed C-B bond, destroying the product.

  • Reaction: Heat the mixture to 80°C for 12 hours. Monitor via TLC until the halogenated precursor is consumed.

  • Purification: Filter through a Celite pad to remove the Pd catalyst, concentrate, and purify via silica gel chromatography to yield the TAA-boronic ester.

Phase 2: Acid Hydrolysis to Boronic Acid

  • Cleavage: Dissolve the TAA-boronic ester in a THF/water mixture (4:1). Add 3.0 eq of sodium periodate ( NaIO4​ ) and stir for 30 minutes at room temperature, followed by the addition of 1.0 M HCl.

  • Validation (Self-Validating Step): Extract the product and perform 11B NMR spectroscopy.

    • Integrity Check: A successful hydrolysis will show a broad resonance at ~28-30 ppm, confirming the presence of the free sp2 boronic acid. If a sharp peak at ~4 ppm appears, the boron has prematurely converted to an sp3 state, indicating contamination or unwanted complexation.

Phase 3: ITO Nanoparticle Immobilization (For Solid-State Sensors)

  • Phosphonation: Convert the boronic acid to a phosphonic acid derivative via Michaelis-Arbuzov rearrangement (if a linker is present) to create an anchoring group.

  • Immobilization: Disperse ITO nanoparticles in methanol. Add the TAA-phosphonic acid derivative and sonicate for 2 hours. The phosphonic acid forms robust bidentate and tridentate covalent bonds with the metal oxide surface, preventing sensor leaching during fluidic assays [2].

SynthesisWorkflow S1 Halogenated TAA Precursor S2 Miyaura Borylation (Pd, B2pin2, KOAc) S1->S2 S3 TAA-Boronic Ester S2->S3 S4 Acid Hydrolysis (NaIO4 / HCl) S3->S4 S5 Free TAA-Boronic Acid Sensor S4->S5

Diagram 2: Synthetic workflow from halogenated TAA to the active boronic acid sensor.

Quantitative Performance Metrics

The electronic properties of TAA-boronic acid derivatives dictate their performance in real-world applications. Table 1 summarizes the quantitative data across different derivative architectures.

Table 1: Optoelectronic and Sensing Properties of TAA-Boronic Acid Derivatives

Derivative ArchitecturePrimary FunctionTarget Analyte / StimulusSensing MechanismLimit of Detection (LOD) / Contrast
TAA-Phenylboronic Acid Solution BiosensorMonosaccharides (Fructose)PET / ICT Turn-On~0.1 mM[5]
TAA-BODIPY-PBA Polymeric Sensing FilmGlycogen / Complex SugarsICT Emission Shift< 20 min response time [5]
TAA-Phosphonate-ITO Solid-State ElectrochromeApplied Potential (Voltage)Redox-Induced ICT94% Contrast Ratio [2]
TAA-Triarylborane Dyad Anion SensorFluoride ( F− ) / CyanideLewis Acid-Base Complexation< 10 μM [4]

Applications in Drug Development and Diagnostics

For drug development professionals, TAA-boronic acid derivatives offer unprecedented utility in pharmacokinetics and diagnostic assays:

  • Continuous Glucose and Biomarker Monitoring: Because the binding of boronic acid to 1,2-diols is fully reversible, TAA-boronic acid sensors do not consume the analyte. This makes them ideal for continuous, real-time monitoring of blood glucose or glycosylated hemoglobin (HbA1c) in clinical trials, offering a distinct advantage over enzymatic assays that degrade the target molecule [3].

  • Reactive Oxygen Species (ROS) Detection: In oncology drug screening, monitoring cellular oxidative stress is critical. TAA-boronic acids react selectively with hydrogen peroxide ( H2​O2​ ), which oxidatively cleaves the C-B bond. This irreversible cleavage releases a highly fluorescent TAA-phenol derivative, allowing researchers to quantify ROS generation induced by experimental chemotherapeutics.

  • Electrofluorochromic Devices: By immobilizing these derivatives onto ITO nanoparticles, researchers can create "smart" diagnostic microfluidic chips. Applying a mild electrical potential oxidizes the TAA core, quenching its fluorescence. This dual-mode (electrical and optical) capability allows for highly sensitive, background-free reading of biological samples [2].

References

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules (MDPI). URL:[Link]

  • Enhancing electrochromic and electrofluorochromic performance of molecular electrochromes by their covalent immobilization to nanoparticles. Materials Advances (RSC Publishing). URL:[Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals (NIH/PMC). URL:[Link]

  • A Triarylamine–Triarylborane Dyad with a Photochromic Dithienylethene Bridge. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Fluorescence sensing film based on boron dipyrromethene-phenyl boronic acid (BODIPY-PBA), preparation method and application thereof.Google Patents (CN102735667A).
Foundational

An In-depth Technical Guide to the Initial Synthesis of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid

Introduction (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is a pivotal intermediate in the synthesis of advanced functional materials, particularly for applications in organic electronics. Its triphenylamine core prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is a pivotal intermediate in the synthesis of advanced functional materials, particularly for applications in organic electronics. Its triphenylamine core provides excellent hole-transporting properties, while the boronic acid moiety allows for further functionalization through reactions like the Suzuki-Miyaura cross-coupling. This guide provides a comprehensive overview of the primary synthetic pathway for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical insights for successful synthesis. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development.

Retrosynthetic Analysis and Synthetic Strategy

The most prevalent and efficient synthesis of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid commences with the readily available starting material, tris(4-bromophenyl)amine. The retrosynthetic analysis reveals a straightforward approach: the target boronic acid can be obtained from its corresponding organolithium species, which in turn is generated from tris(4-bromophenyl)amine through a lithium-halogen exchange reaction.

The forward synthetic strategy, therefore, involves two key steps:

  • Lithiation: Selective metal-halogen exchange at one of the C-Br bonds of tris(4-bromophenyl)amine using a strong organolithium base.

  • Borylation and Hydrolysis: Trapping the resulting aryllithium intermediate with a trialkyl borate ester, followed by acidic hydrolysis to yield the final boronic acid.

This method is favored due to its high efficiency and the commercial availability of the starting material.[1]

Mechanistic Insights

A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis and troubleshooting potential issues.

Step 1: Lithium-Halogen Exchange

The first step involves the reaction of tris(4-bromophenyl)amine with an organolithium reagent, typically n-butyllithium (n-BuLi).[1][2] This is a well-established method for the formation of organolithium compounds.[2] The C-Li bond is highly polarized, rendering the carbon atom electron-rich and thus highly nucleophilic and basic.[2] The reaction is performed at a very low temperature (-78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent or unwanted reactions with the solvent. The choice of a non-protic, anhydrous solvent like tetrahydrofuran (THF) is critical to avoid quenching the highly reactive organolithium species.

Step 2: Borylation and Hydrolysis

The in situ generated aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate, such as trimethyl borate or triisopropyl borate.[1][3] This nucleophilic addition forms a tetracoordinate boronate "ate" complex.[4] The reaction is maintained at a low temperature to control its exothermicity and prevent side reactions.

Following the formation of the boronate ester, the reaction is quenched with an acid, typically hydrochloric acid (HCl).[3] This serves two purposes: it neutralizes any remaining organolithium reagent and hydrolyzes the boronate ester to the desired (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid.

Experimental Protocol

This protocol details a laboratory-scale synthesis of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid.

Materials and Reagents:

  • Tris(4-bromophenyl)amine (≥98% purity)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Trimethyl borate (B(OMe)3) or Triisopropyl borate (B(O-iPr)3)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M or 3 N)

  • Diethyl ether (anhydrous)

  • Hexane (anhydrous)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4) (anhydrous)

  • Dry ice/acetone bath

Procedure:

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add tris(4-bromophenyl)amine (1.0 equivalent) to a dry three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a septum. Dissolve the starting material in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath.[1][3] Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe while vigorously stirring and maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1-2 hours to ensure complete lithium-halogen exchange.[3]

  • Borylation: In a separate dry flask under an inert atmosphere, dissolve trimethyl borate (1.2 equivalents) in anhydrous THF and cool to -78 °C.[3] Add the trimethyl borate solution dropwise to the cold organolithium solution while maintaining the temperature at -78 °C.[1] Allow the reaction mixture to warm slowly to room temperature and stir overnight.[3]

  • Hydrolysis and Work-up: Quench the reaction by slowly adding aqueous HCl (e.g., 3 N HCl) at 0 °C.[3] Stir the mixture at room temperature for 30-60 minutes.[3] Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by column chromatography on silica gel.

Visualization of the Synthesis Pathway

Synthesis_Pathway start Tris(4-bromophenyl)amine intermediate Aryllithium Intermediate start->intermediate 1. n-BuLi, THF 2. -78 °C boronate Boronate Ester intermediate->boronate 1. B(OR)₃ 2. -78 °C to rt product (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid boronate->product H₃O⁺ (Acidic Hydrolysis)

Caption: Synthetic workflow for (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid.

Data Summary

The following table summarizes typical quantitative data for the synthesis of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid. Yields can vary depending on the scale of the reaction and the purity of the reagents.

ParameterValueReference
Starting MaterialTris(4-bromophenyl)amine[5][6][7][8][9][10]
Lithiation Agentn-Butyllithium[1][3][11]
Borylation AgentTrimethyl borate or Triisopropyl borate[3]
Reaction Temperature-78 °C to room temperature[1][3]
Typical Yield70-85%Varies based on specific literature
Purity>98% after purificationVaries based on specific literature

Conclusion

The synthesis of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid via lithiation of tris(4-bromophenyl)amine followed by borylation is a robust and well-established method. Careful control of reaction conditions, particularly temperature and the exclusion of moisture and air, is paramount for achieving high yields and purity. This guide provides the fundamental knowledge and a practical protocol for the successful synthesis of this important building block for advanced materials.

References

  • Journal of the Chemical Society C. (n.d.). Organoboron compounds. Part X. The reaction of lithium with trialkyl borates. RSC Publishing.
  • HETEROCYCLES. (2014, November 17). A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester.
  • PMC. (n.d.). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates.
  • PMC. (n.d.). Generation of Organolithium Compounds bearing Super Silyl Ester and its Application to Matteson Rearrangement.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Boronic Acids Using Trioctyl Borate.
  • PMC. (n.d.). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents.
  • Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions.
  • Organic Syntheses. (n.d.). Procedure.
  • eScholarship.org. (n.d.). SYNTHESIS OF BORONIC ACIDS AND ESTERS FROM PINACOLBORANE AND AMINOBORANE UNDER AMBIENT MAGNE.
  • Google Patents. (n.d.). A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • Wiley Online Library. (2010, February 1). Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process.
  • ResearchGate. (2010, November). Electrochemical study of tris(4-bromophenyl)amine and 2,2,6,6-tetramethylpiperidine-1-oxyl in room-temperature ionic liquids.
  • ResearchGate. (n.d.). Tris(4‐bromophenyl)amine as an electrocatalyst for the oxidation of alcohols and ethers.
  • ResearchGate. (n.d.). A Practical and Scalable Process for the Preparation of 4-Aminophenylboronic Acid Pinacol Ester.
  • PMC. (n.d.). Boron in My Mind: A Comprehensive Review of the Evolution of the Diverse Syntheses of 4‐Borono‐l‐Phenylalanine, the Leading Agent for Boron Neutron Capture Therapy.
  • University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.
  • Semantic Scholar. (n.d.). tris(4-bromophenyl)amine.
  • Wikipedia. (n.d.). Tris(4-bromophenyl)ammoniumyl hexachloroantimonate.
  • PubMed. (2022, November 18). Tris(4-bromophenyl)aminium Hexachloroantimonate as a "Waste-Utilized"-Type Initiator-Promoted C-H Chlorination via C-H Activation Relay.
  • BenchChem. (2025). Validating the Purity of Synthesized Tris(4-bromophenyl)amine for Electronic Applications: A Comparative Guide.
  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine.

Sources

Exploratory

Thermal Stability and Degradation Kinetics of (4-(Bis(4-bromophenyl)amino)phenyl)boronic Acid: A Mechanistic Guide

Executive Summary In the design of advanced optoelectronic materials and active pharmaceutical ingredients (APIs), the compound (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (CAS: 300700-19-0)[1] serves as a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of advanced optoelectronic materials and active pharmaceutical ingredients (APIs), the compound (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (CAS: 300700-19-0)[1] serves as a highly versatile, multifunctional building block. Structurally, it combines an electron-rich triarylamine core with two heavy bromine substituents and a reactive boronic acid moiety.

Understanding its thermal stability is not merely an exercise in material characterization; it is a prerequisite for its successful application. Whether utilized as a precursor in high-temperature Suzuki-Miyaura cross-coupling reactions or as a monomer for vacuum-deposited Covalent Organic Frameworks (COFs)[2], the thermal behavior of this molecule is governed by a distinct, multi-phase kinetic pathway. This guide deconstructs the causality behind its thermal degradation, providing self-validating protocols to accurately profile its stability.

Molecular Architecture: The Causality of Thermal Behavior

The thermal profile of this molecule is a direct consequence of its tripartite structural design:

  • The Triarylamine Core: Triarylamines are inherently stable due to extensive π -conjugation and steric bulk, which inhibits close molecular packing. This structural feature pushes the primary backbone decomposition temperature ( Td​ ) well above 350°C, ensuring robust stability during high-heat applications.

  • The Bromo Substituents: The inclusion of heavy bromine atoms at the para positions significantly increases the molecular weight (MW 447 g/mol ). Thermodynamically, these heavy atoms enhance intermolecular van der Waals forces, thereby elevating the glass transition temperature ( Tg​ ) and stabilizing the core against premature pyrolysis.

  • The Boronic Acid Moiety: This is the thermal "weak link." Boronic acids ( −B(OH)2​ ) are thermodynamically driven to undergo endothermic dehydration upon heating[3]. Driven by the Lewis acidic nature of the boron atom and the entropic release of water, three monomers condense to form a highly stable, planar D3h​ -symmetric boroxine ring ( B3​O3​ )[2][4].

ThermalPathway A Monomer (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid B Thermal Activation (120-200 °C) A->B C Dehydration & Condensation (-H2O) B->C Endothermic D Boroxine Trimer (Stable Intermediate) C->D Trimerization E High Heat (>350 °C) D->E F Backbone Cleavage & Decomposition E->F Pyrolysis

Fig 1. Mechanistic pathway of thermal dehydration and subsequent pyrolysis.

The Three-Phase Thermal Degradation Pathway

When subjected to thermal stress, (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid exhibits a predictable, three-phase degradation profile:

  • Phase 1: Endothermic Dehydration (120°C – 200°C) As the temperature surpasses 120°C, the boronic acid groups begin to dehydrate[4]. For every three molecules of the monomer, three molecules of water are expelled. Given the monomer's molecular weight of ~447 g/mol , the loss of one H2​O equivalent (18 g/mol ) per monomer corresponds to a theoretical mass loss of approximately 4.0% .

  • Phase 2: Boroxine Network Stability (200°C – 350°C) Following dehydration, the newly formed boroxine-linked triarylamine network exhibits remarkable thermal resilience. Thermogravimetric analysis (TGA) typically shows a stable plateau in this region, as the B−O−B linkages are highly stable under inert atmospheres[2].

  • Phase 3: Backbone Cleavage (>350°C) At extreme temperatures, the thermal energy exceeds the bond dissociation energies of the C−Br and C−B bonds, leading to catastrophic mass loss and the complete pyrolysis of the triarylamine backbone[2].

Quantitative Thermal Transitions
Thermal ParameterTemperature Range / ValueMechanistic Assignment
Initial Mass Loss (~4.0%) 120°C – 200°CDehydration of −B(OH)2​ to form a Boroxine ring.
Thermal Plateau 200°C – 350°CStability phase of the condensed boroxine network.
Td​ (5% weight loss) > 350°COnset of structural decomposition (cleavage of C−Br / C−B ).
Major Pyrolysis 400°C – 500°CComplete degradation of the triarylamine core.

Self-Validating Experimental Protocol for Thermal Profiling

To accurately characterize the thermal stability of this compound, researchers must distinguish between the loss of adsorbed surface water, structural dehydration (boroxine formation), and actual backbone decomposition. The following self-validating protocol guarantees high-fidelity data.

Step-by-Step Methodology: TGA-MS and Dual-Pan DSC

Step 1: Vacuum Desiccation (Pre-treatment)

  • Action: Dry the sample in a vacuum oven at 50°C for 12 hours prior to analysis.

  • Causality: Boronic acids are highly hygroscopic. Failing to remove adsorbed moisture will result in a continuous mass loss from 50°C to 120°C, masking the true onset of structural dehydration.

Step 2: Dual-Pan Differential Scanning Calorimetry (DSC)

  • Action: Run two parallel DSC experiments from 25°C to 250°C at 10°C/min. Place Sample A in a sealed aluminum pan and Sample B in a pierced aluminum pan .

  • Causality: The dehydration reaction ( 3R−B(OH)2​⇌(R−BO)3​+3H2​O ) is an equilibrium process[3]. In a sealed pan, trapped water vapor shifts the equilibrium to the left, suppressing dehydration and allowing you to observe the monomer's true thermal transitions. In a pierced pan, the water escapes, driving the reaction forward and yielding a sharp endothermic peak corresponding exclusively to boroxine formation[4].

Step 3: TGA Coupled with Mass Spectrometry (TGA-MS)

  • Action: Load 5-10 mg of the desiccated sample into an alumina crucible. Ramp the temperature from 25°C to 600°C at 10°C/min under a high-purity Nitrogen ( N2​ ) purge (50 mL/min).

  • Action: Monitor the MS detector specifically for m/z 18 (Water) and m/z 79/81 (Bromine isotopes).

  • Causality: By monitoring m/z 18, you create a self-validating system. A mass loss of ~4.0% between 120°C and 200°C must perfectly align with a spike in the m/z 18 channel to confirm it is dehydration, not premature degradation. A subsequent spike in m/z 79/81 at >350°C definitively marks the onset of backbone cleavage.

Workflow S1 Step 1: Vacuum Desiccation (50°C, 12h) S2 Step 2: Dual-Pan DSC Setup (Sealed vs. Pierced) S1->S2 Removes surface water S3 Step 3: TGA-MS Ramp (10°C/min, N2 Purge) S2->S3 Isolates dehydration S4 Step 4: m/z 18 Monitoring (H2O Evolution) S3->S4 Validates boroxine formation S5 Step 5: Td Determination (5% Mass Loss) S4->S5 Assesses backbone stability

Fig 2. Self-validating thermal analysis workflow coupling TGA-MS and dual-pan DSC.

Implications for Advanced Applications

For drug development professionals utilizing this compound in Suzuki-Miyaura couplings, understanding this thermal profile is critical. If the reaction temperature exceeds 120°C in anhydrous conditions, the compound will trimerize into an unreactive boroxine, stalling the catalytic cycle. This is mitigated by ensuring sufficient water is present in the solvent system to shift the equilibrium back to the active boronic acid monomer[3].

Conversely, in materials science, this exact thermal dehydration is intentionally exploited. By depositing the monomer onto a metal surface under ultrahigh vacuum and annealing it, researchers leverage the dehydration phase to grow highly ordered, 2D boroxine-linked covalent networks[4], utilizing the robust >350°C stability of the triarylamine core to ensure device longevity.

References

  • Boroxine Linked Covalent Organic Framework: Synthesis, Structural Characteristics, And Advanced Applications In Gas Storage And Electronic Devices - P
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution - ResearchG
  • Growth of boronic acid based two-dimensional covalent networks on a metal surface under ultrahigh vacuum - Chemical Communic
  • Catalogue – Lumora Chemicals (CAS 300700-19-0 Reference)

Sources

Protocols & Analytical Methods

Method

OLED material synthesis using (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid

An Application and Protocol Guide for the Synthesis of Advanced OLED Materials Using (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid Introduction: The Architectural Role of Triarylamines in OLEDs Organic Light-Emitting D...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the Synthesis of Advanced OLED Materials Using (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid

Introduction: The Architectural Role of Triarylamines in OLEDs

Organic Light-Emitting Diodes (OLEDs) represent the pinnacle of display and lighting technology, offering unparalleled contrast, color fidelity, and physical flexibility.[1] The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials used within their multilayer structures.[2] Among the most critical classes of these materials are triarylamine derivatives. Their electron-rich nature and amorphous morphology make them exceptional hole-transporting materials (HTMs), facilitating the efficient injection and movement of positive charge carriers toward the emissive layer.[3]

This guide focuses on a highly versatile and strategic building block, (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (CAS: 300700-19-0).[4] This molecule is ingeniously designed for the modular synthesis of complex OLED materials. Its core triphenylamine structure provides the essential hole-transporting character.[5] The boronic acid moiety serves as a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the covalent linkage to various emissive or electron-transporting cores.[6][7][8] Furthermore, the two bromine atoms offer sites for subsequent functionalization, allowing for the creation of dendrimers, polymers, or molecules with tuned electronic properties.

This document serves as a detailed guide for researchers and synthetic chemists, providing both the theoretical underpinnings and a practical, step-by-step protocol for utilizing this key intermediate in the synthesis of a model hole-transporting material.

Theoretical Framework: The Suzuki-Miyaura Cross-Coupling Reaction

The synthesis of the target OLED material hinges on the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[7][8] The reaction forges a carbon-carbon bond between an organoboron compound (the boronic acid) and an organohalide in the presence of a palladium catalyst and a base.[7][9]

The catalytic cycle is a well-understood, three-stage process:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., an aryl bromide), forming a Pd(II) intermediate.

  • Transmetalation: The base activates the boronic acid, forming a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.

The choice of catalyst, base, and solvent system is critical and directly impacts reaction efficiency, yield, and purity.[6][10][11] For instance, phosphine ligands on the palladium catalyst stabilize the complex and modulate its reactivity, while the base is essential for the transmetalation step. A biphasic solvent system, such as toluene and water, is often employed to facilitate the interaction of both organic and inorganic reagents.[11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate + Ar¹-X transmetalation Transmetalation pd_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd_biaryl boronate Ar²-B(OR)₃⁻ boronate->transmetalation base Base (e.g., K₂CO₃) base->boronate activates boronic_acid Ar²-B(OH)₂ boronic_acid->base reductive_elimination Reductive Elimination product Ar¹-Ar² (Final Product) reductive_elimination->product product->pd0 regenerates organohalide Ar¹-X organohalide->oxidative_addition

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Protocol: Synthesis of a Triarylamine-Anthracene Hybrid Material

This protocol details the synthesis of a model OLED material by coupling (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid with 9,10-dibromoanthracene. The resulting molecule combines the excellent hole-transporting properties of the triarylamine moiety with the blue emissive core of anthracene.

I. Reagents and Materials
ReagentCAS NumberM.W. ( g/mol )Eq.Amount
(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid300700-19-0494.022.22.50 g
9,10-Dibromoanthracene523-27-3336.031.00.77 g
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]14221-01-31155.560.05132 mg
Potassium Carbonate (K₂CO₃)584-08-7138.214.01.26 g
Toluene108-88-392.14-40 mL
Ethanol64-17-546.07-10 mL
Deionized Water7732-18-518.02-10 mL
II. Experimental Workflow

Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_purification Final Purification reagents 1. Combine Reactants & Solvents (Boronic Acid, Dibromoanthracene, Toluene, Ethanol) base 2. Add Aqueous Base (K₂CO₃ in H₂O) reagents->base degas 3. Degas Mixture (N₂ bubble for 20 min) base->degas catalyst 4. Add Pd(PPh₃)₄ Catalyst degas->catalyst reflux 5. Heat to Reflux (90°C) (Under N₂ for 24h) catalyst->reflux cool 6. Cool to Room Temp reflux->cool extract 7. Phase Separation & Extraction (with Dichloromethane) cool->extract wash 8. Wash Organic Layer (with Brine) extract->wash dry 9. Dry & Concentrate (over MgSO₄, Rotary Evaporation) wash->dry column 10. Column Chromatography (Silica, Hexane/DCM gradient) dry->column sublimation 11. Gradient Sublimation (High Vacuum, High Temp) column->sublimation final_product Purified OLED Material sublimation->final_product

Sources

Application

Application Note: Synthesis and Integration of Hyperbranched Hole Transport Materials in Organic Photovoltaics

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers Compound: (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (CAS: 300700-19-0) Application: Precursor for Hyperbranched Polytriphenyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers Compound: (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (CAS: 300700-19-0) Application: Precursor for Hyperbranched Polytriphenylamine (hb-PTPA) Hole Transport Layers (HTLs)

Mechanistic Rationale & Structural Advantages

In the development of high-efficiency Organic Photovoltaics (OPVs), the Hole Transport Layer (HTL) plays a critical role in extracting positive charge carriers while blocking electrons. Traditional HTLs, such as PEDOT:PSS, suffer from acidic and hygroscopic properties that degrade device lifespans.

(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid serves as an ideal AB₂-type bifunctional monomer for synthesizing next-generation organic HTLs [1]. The molecule features an electron-rich triphenylamine (TPA) core flanked by one nucleophilic boronic acid group (A) and two electrophilic bromo groups (B₂).

Subjecting this monomer to Suzuki-Miyaura polycondensation yields hyperbranched polytriphenylamine (hb-PTPA) . As a Senior Application Scientist, I strongly advocate for this hyperbranched architecture over linear analogs due to three field-proven causalities:

  • Amorphous Film Morphology: Linear conjugated polymers tend to semi-crystallize during spin-coating, creating grain boundaries that act as charge recombination centers. The 3D, globular nature of hb-PTPA sterically prevents close chain packing, ensuring a highly uniform, amorphous film [2].

  • Isotropic Charge Transport: Unlike linear polymers that exhibit anisotropic (directional) hole mobility heavily dependent on chain orientation, the highly branched TPA network allows for multi-directional "hole hopping," which is highly advantageous in bulk heterojunction (BHJ) architectures.

  • Intrinsic Solubility: The hyperbranched topology provides excellent solubility in common organic solvents (e.g., chlorobenzene, toluene) without the need for long, insulating alkyl side-chains that typically dilute the electroactive core and hinder charge mobility [3].

Workflow Visualization

G Monomer AB2 Monomer (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid Reaction Suzuki-Miyaura Polycondensation Pd(PPh3)4 / K2CO3 / Aliquat 336 Monomer->Reaction Polymer Raw Hyperbranched Polymer (Active Terminals: -Br, -B(OH)2) Reaction->Polymer EndCap Orthogonal End-Capping (Bromobenzene & Phenylboronic Acid) Polymer->EndCap Purification Soxhlet Extraction (Methanol -> Acetone -> Chloroform) EndCap->Purification Ink HTL Ink Formulation (5 mg/mL in Chlorobenzene) Purification->Ink Device OPV Device Integration (Spin-Coating & Thermal Annealing) Ink->Device

Fig 1: End-to-end workflow from AB₂ monomer polycondensation to OPV device integration.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation steps to ensure batch-to-batch reproducibility and high device yield.

Protocol A: Synthesis of hb-PTPA via Suzuki-Miyaura Polycondensation

Objective: Synthesize a defect-free, end-capped hyperbranched polymer.

  • Monomer Activation: In a Schlenk flask under strictly inert argon atmosphere, dissolve 1.0 equivalent of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid in anhydrous toluene.

  • Catalyst & Base Addition: Add 0.05 equivalents of Pd(PPh3​)4​ and a 2M aqueous solution of K2​CO3​ (3.0 equivalents).

    • Causality Insight: Add 2-3 drops of Aliquat 336. Because the reaction is biphasic, this phase-transfer catalyst is mandatory to shuttle carbonate ions into the organic phase, accelerating the rate-limiting transmetalation step of the sterically hindered TPA core.

  • Polymerization: Heat the biphasic mixture to 90°C under vigorous stirring for 48 hours.

    • Self-Validation: Extract a 0.1 mL aliquot at 24h and 48h. Run rapid Gel Permeation Chromatography (GPC). The reaction is complete when the molecular weight ( Mw​ ) plateau is reached, indicating total consumption of the boronic acid (A) groups.

  • End-Capping (Critical Step): Add an excess of phenylboronic acid and react for 12 hours, followed by an excess of bromobenzene for another 12 hours.

    • Causality Insight: Unreacted terminal bromines can undergo photolytic cleavage under solar irradiation, while terminal boronic acids act as deep charge traps. End-capping converts all active sites to stable phenyl rings, ensuring the long-term operational stability of the OPV device.

  • Purification: Precipitate the polymer in cold methanol. Perform Soxhlet extraction sequentially with methanol (24h) and acetone (24h) to remove oligomers and catalyst residues. Extract the final pure hb-PTPA with chloroform.

Protocol B: HTL Ink Formulation and Device Fabrication

Objective: Fabricate an ultra-smooth, amorphous hole transport layer.

  • Ink Formulation: Dissolve the purified hb-PTPA in anhydrous chlorobenzene at a concentration of 5 mg/mL. Stir overnight at 40°C and filter through a 0.22 µm PTFE syringe filter.

  • Substrate Preparation: Ultrasonicate ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 min each). Subject to UV-Ozone treatment for 20 minutes.

    • Causality Insight: UV-Ozone removes residual organic contaminants and increases the work function of the ITO, reducing the hole injection barrier between the ITO and the hb-PTPA layer.

  • Spin-Coating: Spin-coat the hb-PTPA ink onto the ITO substrates at 3000 rpm for 30 seconds in a nitrogen-filled glovebox.

  • Thermal Annealing: Anneal the films at 120°C for 15 minutes.

    • Self-Validation: The annealing temperature must be strictly maintained below the glass transition temperature ( Tg​ ) of the hb-PTPA. This relaxes the polymer chains to remove residual solvent without inducing crystalline phase segregation, preserving the isotropic transport network.

Quantitative Data Summary

The structural advantages of the AB₂ monomer-derived hyperbranched network directly translate to enhanced optoelectronic metrics when compared to traditional linear polytriphenylamines.

Property / MetricLinear PTPAhb-PTPA (AB₂ derived)Causality / OPV Impact
Molecular Weight ( Mw​ ) ~25,000 g/mol > 150,000 g/mol Higher Mw​ improves film robustness and thermal stability without sacrificing solubility.
Polydispersity (PDI) 1.8 - 2.22.5 - 4.5Broad PDI is characteristic of hyperbranched topologies, aiding in the suppression of crystallization.
Hole Mobility ( μh​ ) 1.2×10−5 cm²/Vs 4.5×10−4 cm²/Vs3D isotropic branching allows for efficient multi-directional hole hopping.
HOMO Level -5.15 eV-5.22 eVDeeper HOMO level aligns better with high-efficiency donor polymers (e.g., PM6), maximizing Open-Circuit Voltage ( Voc​ ).
Film Morphology Semi-crystallineHighly AmorphousEliminates grain boundaries; reduces charge recombination losses.

References

  • Toward High Molecular Weight Triphenylamine-Based Hyperbranched Polymers Macromolecules (ACS Publications)[Link]

  • Hyperbranched Polymers with a Degree of Branching of 100% Prepared by Catalyst Transfer Suzuki−Miyaura Polycondensation Journal of the American Chemical Society (ACS Publications)[Link]

  • Polymers in Organic Electronics: Polymer Selection for Electronic, Mechatronic, and Optoelectronic Systems DOKUMEN.PUB[Link]

Method

Step-by-step reaction conditions for (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid

An In-depth Technical Guide to the Synthesis of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid Introduction (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is a key synthetic intermediate that merges the structural moti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid

Introduction

(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is a key synthetic intermediate that merges the structural motifs of triarylamines and organoboron compounds. Triarylamines are renowned for their electron-donating properties and are integral components in organic light-emitting diodes (OLEDs), perovskite solar cells, and as catalysts.[1] Boronic acids are exceptionally versatile building blocks in synthetic chemistry, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds with high efficiency and functional group tolerance.[2][3]

The title compound, featuring a reactive boronic acid group and two bromo-substituents, serves as a trifunctional building block. This allows for sequential and site-selective cross-coupling reactions, enabling the construction of complex, multi-functionalized molecules for applications in materials science, medicinal chemistry, and drug development. This guide provides a detailed, step-by-step protocol for its synthesis via a halogen-metal exchange followed by borylation, a robust and widely-used method for preparing aryl boronic acids.[4][5]

Synthetic Pathway and Mechanistic Rationale

The synthesis of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is achieved from the precursor, 4-bromo-N,N-bis(4-bromophenyl)aniline. The core of this transformation is a two-step, one-pot process: a lithium-halogen exchange followed by reaction with an electrophilic boron source (borylation).

Overall Reaction Scheme:

Mechanistic Insights:

  • Lithiation (Halogen-Metal Exchange) : The process begins with the deprotonation of the most acidic proton or, more commonly in this case, a halogen-metal exchange. The starting material, 4-bromo-N,N-bis(4-bromophenyl)aniline, is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C. At this low temperature, n-butyllithium (n-BuLi), a strong organolithium base, is added. It selectively replaces the bromine atom on the central aniline ring with a lithium atom, forming a highly reactive aryllithium intermediate. The extreme cold is critical to prevent side reactions, such as the degradation of the solvent or reaction at the other bromine sites.

  • Borylation : The newly formed aryllithium species is a potent nucleophile. A trialkyl borate, such as trimethyl borate (B(OCH₃)₃), is then added to the reaction mixture. The electron-deficient boron atom of the borate ester readily accepts the electron pair from the lithiated aryl ring. This nucleophilic attack forms a tetracoordinate boron "ate" complex.[6][7]

  • Hydrolysis : The reaction is allowed to warm to room temperature, and then quenched with an aqueous acid (e.g., HCl). This final step hydrolyzes the boronate ester intermediate, replacing the methoxy groups with hydroxyl groups to yield the final (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid product.

This lithiation-borylation sequence is a cornerstone of organoboron chemistry, valued for its reliability and efficiency in creating C-B bonds where other methods might fail.[6][8]

Experimental Protocol

This protocol outlines the detailed steps for the synthesis, purification, and characterization of the target compound.

Reagents and Materials
Reagent/MaterialFormulaM.W. ( g/mol )QuantityNotes
4-bromo-N,N-bis(4-bromophenyl)anilineC₁₈H₁₂Br₃N485.911.0 equiv.Starting material. Must be dry.
n-Butyllithium (n-BuLi)C₄H₉Li64.061.1 - 1.5 equiv.Typically a 1.6 M or 2.5 M solution in hexanes. Pyrophoric.
Trimethyl borateB(OCH₃)₃103.911.5 equiv.Moisture sensitive.
Tetrahydrofuran (THF)C₄H₈O72.11-Anhydrous, inhibitor-free.
Hydrochloric Acid (HCl)HCl36.46-3 N aqueous solution for workup.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-For extraction and washing.
Brine (Saturated NaCl)NaCl58.44-For washing.
Anhydrous Sodium SulfateNa₂SO₄142.04-For drying organic layers.
Nitrogen or Argon GasN₂ / Ar--For maintaining an inert atmosphere.
Step-by-Step Synthesis Procedure
  • Reaction Setup :

    • Place an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum under an inert atmosphere.

    • Add 4-bromo-N,N-bis(4-bromophenyl)aniline (1.0 equiv) to the flask.

    • Add anhydrous THF via syringe to dissolve the starting material.

  • Lithiation :

    • Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.5 equiv, 1.6 M in hexane) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting mixture at -78 °C for 1-2 hours. The formation of the aryllithium species may be indicated by a color change.[4]

  • Borylation :

    • While maintaining the temperature at -78 °C, add trimethyl borate (1.5 equiv) dropwise to the reaction mixture.

    • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours).

  • Workup and Hydrolysis :

    • Cool the flask in an ice bath and quench the reaction by the slow, dropwise addition of 3 N HCl (aq).

    • Stir the biphasic mixture vigorously at room temperature for 30-60 minutes to ensure complete hydrolysis of the boronate ester.[4]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification :

    • The crude product is typically an off-white or pale solid.

    • Purification can be achieved by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by flash column chromatography on silica gel.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • ¹H and ¹³C NMR Spectroscopy : To confirm the molecular structure.

  • Mass Spectrometry (MS) : To verify the molecular weight.

Workflow and Data Summary

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Purification cluster_final 4. Final Product Setup Dissolve 4-bromo-N,N,N-tris(4-bromophenyl)aniline in anhydrous THF under N2 Cool Cool to -78 °C Setup->Cool Add_nBuLi Add n-BuLi dropwise (Lithiation) Cool->Add_nBuLi Add_Borate Add Trimethyl Borate (Borylation) Add_nBuLi->Add_Borate Warm Warm to RT, stir overnight Add_Borate->Warm Quench Quench with 3N HCl (aq) Warm->Quench Extract Extract with Et2O Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify Product (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid Purify->Product

Caption: Synthetic workflow for (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid.

Quantitative Data Summary
ParameterValue/Description
Typical Yield 60-80% (Varies based on scale and purity of reagents)
Appearance White to off-white solid
Purity >95% (after purification)
Solubility Soluble in THF, Dichloromethane, Ethyl Acetate; Sparingly soluble in hexanes.

Safety Precautions and Troubleshooting

  • Handling n-Butyllithium : n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere (nitrogen or argon) using proper syringe techniques. All glassware must be rigorously dried.

  • Anhydrous Conditions : The success of the lithiation step is highly dependent on the complete exclusion of water and atmospheric moisture. Use anhydrous solvents and oven-dried glassware.

  • Temperature Control : Maintaining a low temperature (-78 °C) during the addition of n-BuLi is crucial to prevent side reactions and ensure selectivity.

  • Troubleshooting - Low Yield :

    • Cause: Inactive n-BuLi or wet reagents/glassware.

    • Solution: Titrate the n-BuLi solution before use to determine its exact molarity. Ensure all solvents are anhydrous and glassware is properly dried.

    • Cause: Insufficient reaction time for lithiation or borylation.

    • Solution: Extend the stirring times at the respective temperatures to ensure the reaction goes to completion.

  • Troubleshooting - Impure Product :

    • Cause: Formation of symmetric biaryl coupling products.

    • Solution: This can result from temperature fluctuations. Maintain strict temperature control. Optimize the purification method, potentially using gradient column chromatography for better separation.

References

  • Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PMC. Available at: [Link]

  • A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, Vol. 89, No. 12, 2014. Available at: [Link]

  • Miyaura Borylations of Aryl Bromides in Water at Room Temperature. PMC. Available at: [Link]

  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]

  • 4 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. Available at: [Link]

  • The Synthesis and Applications of Heterocyclic Boronic Acids. Synthesis 2004, No. 4, 469–483. Available at: [Link]

  • Lithiation- Borylation in Synthesis. University of Bristol. Available at: [Link]

  • Miyaura Borylation Reaction. Thieme. Available at: [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. Available at: [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available at: [Link]

  • Synthesis and Oxidation of Triarylamine Derivatives Bearing Hydrogen-Bonding Groups. University of Central Florida. Available at: [Link]

  • Lithiation–Borylation Methodology and Its Application in Synthesis. University of Bristol. Available at: [Link]

  • An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. Available at: [Link]

  • Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. ACS Publications. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • A kind of preparation method of 4 amino phenyl boronic acid derivative. Google Patents.
  • Synthesis and Application of Boronic Acid Derivatives. VTechWorks. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF AMINOARYL- AND AMINOHETEROARYL BORONIC ACIDS AND ESTERS. European Patent Office. Available at: [Link]

  • Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PMC. Available at: [Link]

  • 4-Bromo-N-(4-bromophenyl)aniline. PMC. Available at: [Link]

Sources

Application

Application Note: (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid as a Precursor for Advanced ROS Fluorescent Probes

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (CAS: 300700-19-0) Primary Application: Synthesis of Aggregation-Induced...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (CAS: 300700-19-0) Primary Application: Synthesis of Aggregation-Induced Emission (AIE) and Intramolecular Charge Transfer (ICT) fluorescent probes for Reactive Oxygen Species (ROS) detection.

Introduction & Mechanistic Rationale

In the field of molecular imaging and pathological oxidative stress monitoring, the precise detection of Reactive Oxygen Species (ROS)—such as hydrogen peroxide ( H2​O2​ ) and peroxynitrite ( ONOO− )—is critical for understanding cellular redox homeostasis[1][2]. (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (CAS: 300700-19-0) serves as a highly versatile, tri-functional building block for synthesizing state-of-the-art fluorescent biosensors.

The structural design of this precursor offers three distinct mechanistic advantages:

  • Triphenylamine (TPA) Core (The Rotor): TPA is a classic electron-donating group with a highly non-planar, propeller-like conformation. This steric bulk prevents deleterious π−π stacking in aqueous biological media, granting the resulting probes robust Aggregation-Induced Emission (AIE) properties[3].

  • Bis-Bromo Substituents (The Synthetic Handles): The two bromine atoms provide orthogonal reactive sites for palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura). This allows researchers to easily extend the π -conjugation and attach electron-withdrawing groups (EWGs), establishing a tunable Donor- π -Acceptor (D- π -A) architecture.

  • Boronic Acid Moiety (The Recognition Switch): Aryl boronic acids undergo a highly specific, nucleophilic oxidative cleavage when exposed to H2​O2​ or ONOO− , converting the boronic acid into an electron-rich phenol[4][5]. This transformation drastically alters the push-pull electronic dynamics of the TPA core, triggering a massive shift in the ICT state and resulting in a "Turn-On" or ratiometric fluorescent signal[6].

G A Precursor (CAS 300700-19-0) B Cross-Coupling (Add π-Acceptors) A->B Pd-Catalysis C D-π-A Boronic Acid Probe B->C Modularity D ROS Exposure (H2O2 / ONOO-) C->D Live Cells E Oxidative Cleavage (B(OH)2 -> OH) D->E Oxidation F Fluorescence Turn-On (ICT / AIE Effect) E->F Signal Output

Synthetic workflow and activation mechanism of the TPA-boronic acid fluorescent probe.

Experimental Protocol: Synthesis of an AIE-Active ROS Probe

To demonstrate the utility of this precursor, we outline a self-validating protocol for synthesizing a mitochondria-targeted, AIE-active H2​O2​ probe. By utilizing a Sonogashira cross-coupling reaction, we attach 4-ethynyl-1-methylpyridinium (an electron acceptor and mitochondrial targeting group) to the bromo sites, leaving the boronic acid intact for ROS recognition.

Materials & Reagents
  • (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (1.0 equiv, 0.5 mmol)

  • 4-Ethynyl-1-methylpyridinium iodide (2.5 equiv, 1.25 mmol)

  • Catalysts: Pd(PPh3​)4​ (0.05 equiv), CuI (0.1 equiv)

  • Solvents: Anhydrous THF (10 mL), Triethylamine ( Et3​N , 5 mL)

Step-by-Step Synthesis Workflow
  • Degassing: Add the TPA-boronic acid precursor, Pd(PPh3​)4​ , and CuI to an oven-dried Schlenk flask. Evacuate and backfill with ultra-pure Argon three times to prevent catalyst poisoning and unwanted homocoupling.

  • Solvent Addition: Inject anhydrous THF and Et3​N via a syringe. Stir for 5 minutes at room temperature.

  • Coupling: Dissolve 4-ethynyl-1-methylpyridinium iodide in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.

  • Heating: Heat the reaction to 70°C and stir for 12 hours under an Argon atmosphere. Causality Note: The mild temperature ensures efficient coupling while preventing the thermal degradation of the boronic acid moiety.

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium/copper salts, and concentrate the filtrate under reduced pressure. Purify the crude product via silica gel column chromatography (Dichloromethane/Methanol gradient) to yield the final probe.

Experimental Protocol: In Vitro ROS Sensing & Live-Cell Imaging

Once synthesized, the probe acts as a self-validating system: it remains weakly fluorescent in healthy cells but exhibits intense emission upon encountering pathological ROS levels.

Photophysical Characterization

Before cellular application, validate the probe's responsiveness in vitro using a simulated physiological buffer (PBS, pH 7.4, with 1% DMSO to aid solubility).

ParameterBefore H2​O2​ Addition (Probe Only)After H2​O2​ Addition (Oxidized Phenol)
Absorption Maximum ( λabs​ ) 410 nm450 nm
Emission Maximum ( λem​ ) 520 nm (Weak)610 nm (Strong Red)
Fluorescence Quantum Yield ( Φ ) < 0.02> 0.35
Limit of Detection (LOD) N/A~25 nM
Response Time N/A< 10 minutes

Table 1: Typical photophysical properties of a TPA-based boronic acid probe before and after ROS-mediated oxidation.

Live-Cell Imaging Workflow
  • Cell Culture: Culture HeLa or RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS at 37°C with 5% CO2​ .

  • Probe Incubation: Seed cells in a glass-bottom confocal dish. Add the synthesized probe (final concentration: 5 μM ) and incubate for 30 minutes. Wash twice with PBS to remove unbound probe.

  • ROS Stimulation (Positive Control): Treat the cells with Phorbol 12-myristate 13-acetate (PMA, 1 μg/mL ) or Lipopolysaccharide (LPS, 1 μg/mL ) for 1 hour to induce endogenous ROS overproduction[2][4].

  • Confocal Imaging: Image the cells using a confocal laser scanning microscope. Excite at 405 nm or 488 nm and collect emission in the red channel (580–650 nm).

    • Observation: Control cells will show negligible background fluorescence. PMA/LPS-treated cells will exhibit bright red AIE fluorescence localized in the mitochondria, confirming the successful intracellular oxidation of the boronic acid group.

G Stimulus Cellular Stress (e.g., LPS, Hypoxia) Mito Mitochondrial Dysfunction Stimulus->Mito ROS Overproduction of H2O2 Mito->ROS Reaction Boronic Acid Oxidation ROS->Reaction Probe Internalized TPA-Probe (Weak Fluorescence) Probe->Reaction Signal Strong AIE Emission (Imaging & Quantification) Reaction->Signal

Intracellular pathway of ROS generation and subsequent detection by the TPA-based probe.

Troubleshooting & Best Practices

  • Background Fluorescence: If high background fluorescence is observed prior to ROS addition, check the purity of the precursor. Boronic acids can undergo slow auto-oxidation if improperly stored. Store CAS 300700-19-0 under an inert atmosphere at 4°C.

  • Poor Solubility: TPA derivatives are highly hydrophobic. While the AIE property uses this to its advantage, initial stock solutions must be prepared in high-grade DMSO or DMF. Limit the final organic solvent concentration in biological assays to ≤1% to prevent solvent-induced cytotoxicity.

  • Cross-Reactivity: Boronic acids can reversibly bind to cellular diols (e.g., glucose, fructose)[1]. However, the oxidative cleavage by H2​O2​ is irreversible and kinetically favored. To validate that the signal is strictly ROS-derived, run a negative control using a ROS scavenger (e.g., N-acetylcysteine, NAC) prior to probe incubation.

References

  • Chemoselective and enantioselective fluorescent recognition of sugar alcohols by a bisboronic acid receptor. ResearchGate. 1

  • Fluorescent sensing of reactive oxygen species on the sub-cellular level. Redox Experimental Medicine. 2

  • Recent progress in the development of fluorescent probes for imaging pathological oxidative stress. RSC Publishing. 4

  • A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. ResearchGate. 5

  • pH-Switchable Fluorescent Probe for Spatially-Confined Visualization of Intracellular Hydrogen Peroxide. Analytical Chemistry. 6

  • NIR/AIE Fluorescent Probes for Its Specific Detection Towards H2O2: Design Strategies, Applications and Outlook. Preprints.org. 3

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid synthesis

Topic: Improving Reaction Yield in (4-(Bis(4-bromophenyl)amino)phenyl)boronic Acid Synthesis Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving Reaction Yield in (4-(Bis(4-bromophenyl)amino)phenyl)boronic Acid Synthesis Target Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. Synthesizing (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid from tris(4-bromophenyl)amine presents unique chemoselectivity challenges. Because the starting material contains three identical electrophilic sites, achieving high yields of the mono-borylated product requires precise kinetic control.

As an Application Scientist, I have compiled this troubleshooting guide to address the most common failure points in this workflow, providing you with field-proven insights, self-validating protocols, and mechanistic explanations to optimize your yield.

Reaction Pathway & Workflow

Understanding the mechanistic pathway is critical for troubleshooting. The synthesis relies on a highly sensitive lithium-halogen exchange followed by electrophilic trapping.

Pathway SM Tris(4-bromophenyl)amine Li_Int Mono-lithiated Intermediate SM->Li_Int n-BuLi (1.05 eq) THF, -78 °C Boronate Boronate Complex Li_Int->Boronate B(OiPr)3 (1.5 eq) -78 °C to RT Product Target Boronic Acid Boronate->Product HCl (aq) Hydrolysis

Fig 1: Reaction pathway for the mono-borylation of tris(4-bromophenyl)amine.

Troubleshooting FAQs

Troubleshooting Start Issue: Low Yield of Target Boronic Acid Check1 Unreacted starting material present? Start->Check1 Check2 Di/tri-borylated species detected? Start->Check2 Sol1 Titrate n-BuLi & ensure rigorous anhydrous conditions Check1->Sol1 Yes Sol2 Strictly control n-BuLi to 1.05 eq Maintain -78 °C during addition Check2->Sol2 Yes

Fig 2: Troubleshooting logic tree for yield optimization.

Q1: Why am I getting a significant amount of di- and tri-borylated side products, reducing my mono-borylated yield? Mechanistic Causality: Tris(4-bromophenyl)amine possesses three identical para-bromo substituents. Lithium-halogen exchange using n-butyllithium (n-BuLi) is extremely fast. If the local concentration of n-BuLi is too high, or if the reaction temperature rises above -78 °C, secondary and tertiary exchanges become competitive, leading to a 1[1]. Solution:

  • Stoichiometry : Strictly limit n-BuLi to 1.05 – 1.10 equivalents.

  • Addition Rate : Use a syringe pump for slow, dropwise addition (e.g., over 30–45 minutes).

  • Temperature Control : Submerge the reaction flask completely in a dry ice/acetone bath to maintain an internal temperature of -78 °C. Ensure vigorous stirring to prevent high local concentrations of the 2[2].

Q2: My conversion is low, and I recover mostly unreacted tris(4-bromophenyl)amine. What went wrong? Mechanistic Causality: Organolithium reagents are highly sensitive to protic sources and oxygen. If your solvent (THF) is not rigorously dried, or if the n-BuLi has degraded over time, the effective concentration of the active base will be lower than calculated. Furthermore, adventitious moisture can cause protodeboronation during the 3[3]. Solution:

  • Titrate your n-BuLi solution prior to use (e.g., using N-benzylbenzamide or diphenylacetic acid as an indicator).

  • Use freshly distilled THF (over sodium/benzophenone) or a solvent purification system.

  • Flame-dry all glassware under vacuum and backfill with high-purity argon.

Q3: Does the choice of borate ester (trimethyl borate vs. triisopropyl borate) impact the yield? Mechanistic Causality: Yes, significantly. Trimethyl borate (B(OMe)3) is highly reactive. If it is not present in a large excess, the newly formed boronate intermediate can undergo a second nucleophilic attack by another aryllithium molecule, forming unwanted 4[4]. Triisopropyl borate (B(OiPr)3) is more sterically hindered, which effectively limits the reaction to a single nucleophilic attack, stabilizing the "ate" complex until aqueous hydrolysis. Solution: If using B(OMe)3, you must use a1[1]. For better atom economy and selectivity, switch to B(OiPr)3 (1.5 equivalents).

Q4: I have trouble purifying the free boronic acid. It streaks on the silica column and the isolated yield is poor. How can I improve recovery? Mechanistic Causality: Free boronic acids are highly polar, form strong hydrogen bonds with silica gel, and reversibly dehydrate into cyclic boroxines during concentration or chromatography. This leads to severe streaking and loss of mass on the column. Solution: Bypass the purification of the free boronic acid entirely. Extract the crude product and immediately convert it to its pinacol ester by refluxing with pinacol in CH2Cl2 or toluene. The resulting pinacol ester is highly stable, non-polar, and easily purified by standard silica gel 1[1].

Quantitative Data Summary
ParameterSub-optimal ConditionOptimized ConditionExpected Yield Impact
n-BuLi Equivalents > 1.2 eq1.05 - 1.1 eqReduces di/tri-borylation; increases mono-yield from ~25% to 45-50%
Borate Ester B(OMe)3 (1.1 eq)B(OiPr)3 (1.5 eq) or B(OMe)3 (3.0 eq)Prevents borinic acid formation; +10-15% yield
Addition Temperature -40 °C-78 °CSuppresses secondary lithium-halogen exchange
Purification Free boronic acid on SiO2Conversion to Pinacol EsterPrevents boroxine formation; improves isolated yield by 15-20%
Self-Validating Experimental Protocol

Note: This protocol incorporates the pinacol protection step to ensure high recovery and purity.

Step 1: Rigorous Preparation & Lithiation

  • Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3x).

  • Add tris(4-bromophenyl)amine (5.0 g, 10.4 mmol) to the flask.

  • Inject anhydrous THF (75 mL) and stir until fully dissolved.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Self-Validation Check: The solution should be clear and colorless.

  • Using a syringe pump, add titrated n-BuLi (4.0 mL, 11.4 mmol, 2.89 M in hexanes, ~1.1 eq) dropwise over 30 minutes.

  • Stir the mixture at -78 °C for 1 hour. Self-Validation Check: The solution will turn pale yellow/orange, indicating the formation of the aryllithium intermediate.

Step 2: Electrophilic Trapping (Borylation) 8. Add triisopropyl borate (3.6 mL, 15.6 mmol, 1.5 eq) dropwise over 10 minutes at -78 °C. (Alternatively, use 3.4 mL / 31.3 mmol of trimethyl borate as a 1[1]). 9. Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow it to warm to room temperature slowly overnight.

Step 3: Hydrolysis & Workup 10. Quench the reaction by carefully adding 20 mL of 1M HCl (aq) and stir for 30 minutes to hydrolyze the boronate ester to the free boronic acid. 11. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 × 50 mL). 12. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude boronic acid.

Step 4: Pinacol Esterification (Yield Optimization) 13. Transfer the crude boronic acid to a round-bottom flask equipped with a Dean-Stark trap. 14. Add pinacol (1.3 g, 10.9 mmol) and anhydrous CH2Cl2 or toluene (150 mL). 15. Reflux for 5 hours to remove the formed water. 16. Concentrate the solvent and purify the residue via silica gel chromatography (Hexane/EtOAc, 5:1 v/v). 17. Expected Outcome: White solid, ~45-50% yield (based on starting material)[1].

References
  • Toward High Molecular Weight Triphenylamine-Based Hyperbranched Polymers Source: Macromolecules (ACS Publications) URL:[Link]

  • Optimization of Organolithium Reactions Source: Organic Process Research & Development URL:[Link]

  • Standard Lithiation–Borylation A user's guide Source: University of Bristol URL:[Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives Source: MDPI URL:[Link]

Sources

Optimization

Solving solubility issues with (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid in organic solvents

Welcome to the technical support resource for (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (Compound 1 ). This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (Compound 1 ). This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome common solubility challenges encountered with this molecule. We will explore the underlying chemical principles governing its solubility and provide practical, field-tested troubleshooting strategies and protocols.

Compound Profile: Why is Solubility a Challenge?

(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is a complex molecule with distinct structural features that contribute to its challenging solubility profile. Understanding these features is the first step to solving the problem.

  • Large, Non-Polar Core : The molecule is built on a triphenylamine (TPA) framework. This core, featuring three phenyl rings, is sterically bulky, rigid, and highly non-polar (hydrophobic). The two bromo-substituents further increase the molecular weight and hydrophobicity, making it inherently difficult to dissolve in polar solvents. Triphenylamine itself is practically insoluble in water and only partially soluble in ethanol, preferring solvents like diethyl ether and benzene[1][2]. The propeller-like shape of the TPA core can sometimes disrupt crystal packing, which aids solubility in some contexts, but its overwhelmingly non-polar nature remains the dominant factor[1][3].

  • Polar, Reactive Boronic Acid Group : The -B(OH)₂ group is polar and capable of hydrogen bonding. This functional group prefers polar, protic solvents. This creates a dichotomy within the molecule; the solvent that solvates the core will not effectively solvate the head, and vice-versa.

  • Boroxine Formation : A common characteristic of boronic acids is their tendency to undergo reversible self-condensation (dehydration) to form cyclic trimeric anhydrides known as boroxines[4]. These boroxines are significantly less polar and often much less soluble than the parent boronic acid, leading to precipitation or the formation of intractable gums[5].

This inherent structural conflict requires carefully designed strategies to achieve effective dissolution for storage, reaction, or purification.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid?

A1: Given the molecule's large, non-polar structure, polar aprotic solvents are generally the most effective starting point. These solvents possess a high dipole moment to interact with the polar boronic acid group without the hydrogen-bonding capability that can lead to poor solvation of the hydrophobic core.

Solvent TypeRecommended SolventsRationale & Expected Outcome
Polar Aprotic (Best Start) Tetrahydrofuran (THF), 1,4-Dioxane, Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO)These solvents offer the best balance for solvating both the non-polar TPA core and the polar boronic acid moiety. Dissolution may still require heating or sonication.
Chlorinated Solvents Dichloromethane (DCM), ChloroformCan be effective due to their ability to solvate large organic molecules. Solubility may be moderate and often requires heating. Use caution due to their volatility.
Aromatic Hydrocarbons Toluene, XylenePrimarily solvate the non-polar core. The polar boronic acid group will limit solubility, but these are common and effective solvents for reactions (e.g., Suzuki coupling), often when used with a co-solvent[6].
Polar Protic (Generally Poor) Water, Methanol, EthanolThese solvents are poor choices for dissolving the bulk material. The large hydrophobic core will prevent significant dissolution[1]. However, they are often used as co-solvents in reactions[7][8].
Non-Polar Aliphatics (Poor) Hexanes, Heptane, PentaneThese solvents are ineffective and should not be used for dissolution. They can, however, be used as anti-solvents for precipitation or recrystallization[5].

Q2: My boronic acid appears oily or gooey, not like a crisp solid. What does this mean?

A2: This is a classic sign of boroxine formation[5]. When the boronic acid molecules dehydrate and form the cyclic trimer, the resulting mixture often becomes an amorphous, sticky, or oily substance which is difficult to handle and weigh accurately. This can be reversed by gentle heating in the presence of a small amount of water to hydrolyze the boroxine back to the monomeric boronic acid[5].

Q3: How does converting the boronic acid to a boronic ester affect solubility?

A3: Conversion to a cyclic boronic ester, such as a pinacol ester, is an excellent and widely used strategy to improve solubility and stability[7][9]. The esterification masks the polar -B(OH)₂ group, making the entire molecule more uniformly non-polar and organophilic. Pinacol esters are generally much more soluble in common organic solvents (THF, Dioxane, Toluene, DCM) and are less prone to dehydration and protodeboronation, making them easier to handle, purify via chromatography, and store[7][9][10].

Q4: How should I store this compound to maintain its integrity and solubility?

A4: To prevent boroxine formation and potential degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry place, such as a refrigerator (2-8°C) or a desiccator[11][12]. This minimizes exposure to atmospheric moisture and heat.

Troubleshooting Guide: A Scenario-Based Approach

This section provides a logical workflow for addressing solubility issues in real-time experimental settings.

Scenario 1: The compound fails to dissolve in the chosen solvent at room temperature.

// Connections action1 -> decision1 [label=" No"]; action1 -> end_success [label=" Yes"];

decision1 -> action3 [label=" No"]; decision1 -> action2 [label=" Yes"];

action2 -> decision2 [label=" No"]; action2 -> end_success [label=" Yes"];

action3 -> end_success; action4 -> end_success;

decision2 -> action5 [label=" Yes"]; decision2 -> action6 [label=" No, for\n general use"];

action5 -> end_success; action6 -> end_success; } dot Caption: A step-by-step decision tree for troubleshooting solubility.

Scenario 2: The compound is intended for a Suzuki-Miyaura coupling reaction but shows poor solubility in the reaction solvent (e.g., Toluene or Dioxane).

  • Utilize a Co-Solvent System : Many Suzuki reactions benefit from a biphasic or mixed solvent system. The addition of water (e.g., 10:1 Toluene:H₂O) is common as it helps dissolve the inorganic base (like K₂CO₃ or K₃PO₄)[6].

  • In-Situ Formation of Boronate Salt : The base used in the Suzuki reaction is not just a proton scavenger; it is critical for activating the boronic acid. The base reacts with the Lewis-acidic boronic acid to form a more nucleophilic and often more soluble boronate species ([R-B(OH)₃]⁻)[6][7]. Add the base to the reaction mixture and stir vigorously. You should observe an increase in solubility as the salt is formed.

  • Employ a Phase-Transfer Catalyst (PTC) : In biphasic systems (e.g., Toluene/Water), the reaction can be slow due to poor mixing. A PTC like tetrabutylammonium bromide (TBAB) can shuttle the boronate anion from the aqueous/solid phase into the organic phase, dramatically accelerating the reaction and overcoming solubility barriers[6].

G

Experimental Protocols

Protocol 1: General Procedure for Solubility Testing

This protocol allows for the systematic and efficient testing of solvents.

  • Preparation : To a series of 1-dram vials, add approximately 5 mg of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid.

  • Solvent Addition : To each vial, add 0.5 mL of a different test solvent (e.g., THF, DMF, Toluene, DCM, Ethanol).

  • Room Temperature Test : Vigorously vortex each vial for 1 minute. Observe and record if the solid has completely dissolved.

  • Sonication : If not fully dissolved, place the vials in a sonicator bath for 15 minutes. Observe and record any changes.

  • Heating : If the solid persists, gently heat the vials in a sand bath or on a hot plate to 40-50°C with stirring. Caution : Use a condenser or a cold finger for volatile solvents like DCM. Record the temperature at which the solid dissolves completely.

  • Cooling : Allow the vials that dissolved upon heating to cool to room temperature. Observe if precipitation occurs, which indicates the solution was saturated at the higher temperature.

Protocol 2: Conversion to (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid pinacol ester

This protocol converts the boronic acid to its more soluble and stable pinacol ester derivative, ideal for purification, storage, and subsequent use in reactions.

  • Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (1.0 equiv.), pinacol (1.1 equiv.), and toluene (approx. 0.1 M concentration).

  • Azeotropic Water Removal : Heat the mixture to reflux. Toluene will form an azeotrope with the water generated during the esterification, which will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Workup : Allow the reaction to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude pinacol ester is often pure enough for direct use. If necessary, it can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography on silica gel using an eluent such as Hexanes/Ethyl Acetate. The pinacol ester will be significantly less polar than the starting boronic acid.

  • Characterization : Confirm the formation of the ester using ¹H NMR (disappearance of the B(OH)₂ proton signal and appearance of the characteristic pinacol methyl singlet at ~1.3 ppm) and Mass Spectrometry.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link][7]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link][8]

  • Guan, J., et al. (2023). Synthesis and Characterization of Novel Triphenylamine—Containing Electrochromic Polyimides with Benzimidazole Substituents. PMC. Retrieved from [Link][3]

  • Wikipedia. (2024). Triphenylamine. Retrieved from [Link][1]

  • BDMAEE. (2024). triphenylamine. Retrieved from [Link][2]

  • Sim, J.H., et al. (2007). Synthesis and characterization of triphenylamine derivatives by oxidative polymerization. ResearchGate. Retrieved from [Link][13]

  • Leszczyński, P., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from [Link][4]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [This is a general reference for the properties of boronic acids, specific URL not available from search but represents foundational knowledge in the field.][14]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link][15]

  • Reddit. (2023). Boronic acids being gooey. r/OrganicChemistry. Retrieved from [Link][5]

  • Cammidge, A. N., et al. (2010). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link][16]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Retrieved from [Link][17]

  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link][9]

  • Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link][10]

Sources

Troubleshooting

Technical Support Center: Preventing Protodeboronation of (4-(Bis(4-bromophenyl)amino)phenyl)boronic Acid

Welcome to the advanced troubleshooting and technical support guide for researchers and drug development professionals working with (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid . This complex AB2-type monomer is a cri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and technical support guide for researchers and drug development professionals working with (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid . This complex AB2-type monomer is a critical building block for synthesizing hyperbranched polymers, hole-transporting materials (HTMs), and OLED fluorophores. However, its structural combination of an electron-rich triarylamine core and electrophilic bromo groups makes it highly susceptible to protodeboronation during Suzuki-Miyaura cross-coupling.

When the boronic acid moiety is prematurely cleaved and replaced by a proton, the monomer is converted into bis(4-bromophenyl)phenylamine—a dead-end byproduct that acts as a chain terminator, drastically reducing polymer molecular weights and cross-coupling yields[1][2]. This guide provides a causal analysis of this failure mode and a self-validating protocol to eliminate it.

Mechanistic Causality: Why Does This Substrate Fail?

Protodeboronation is not merely a thermal degradation issue; it is a specific, base-catalyzed chemical pathway[3]. For arylboronic acids, the reaction proceeds via a tetra-coordinate organoboronate intermediate ([ArB(OH)3]-) formed through coordination with hydroxide or other bases[4]. This intermediate is the critical branching point in the reaction: it can either undergo the desired transmetalation with the Pd(II) catalyst or react with a proton source (like water) to undergo irreversible C–B bond cleavage[4][5].

Furthermore, recent high-throughput kinetic modeling has revealed a paradoxical effect: while sterically hindered, bulky phosphine ligands are typically employed to facilitate difficult oxidative additions, these same bulky Pd(II) complexes can actively accelerate protodeboronation[6][7].

Mechanism ArB Triarylamine Boronic Acid Ar-B(OH)2 Boronate Tetra-coordinate Boronate [Ar-B(OH)3]- ArB->Boronate Base (OH-) Proto Protodeboronation (Side Reaction) Ar-H + B(OH)3 Boronate->Proto H2O (Rate-limiting H+ transfer) Transmet Transmetalation (Desired) Pd-Ar Complex Boronate->Transmet Pd(II) Catalyst

Caption: Competing pathways: Base-catalyzed protodeboronation vs. desired transmetalation.

Quantitative Impact of Reaction Parameters

To establish a self-validating system, we must control the variables that drive the boronate towards transmetalation rather than protonation. The protodeboronation rates across different substrates can vary by up to six orders of magnitude depending on the reaction environment[8]. The table below summarizes the quantitative and mechanistic impacts of key parameters to help you optimize your conditions.

Reaction VariableSub-optimal ConditionOptimized ConditionMechanistic Effect on Protodeboronation
Water Content High (>10% v/v H₂O)Anhydrous / TraceReduces the primary proton source required for the rate-limiting C–B cleavage step[1][9].
Base Strength NaOH / KOH (pH > 12)K₃PO₄ / CsF (Mild)Shifts the boroxine-boronic acid-boronate equilibrium, preventing excessive buildup of the unstable tetra-coordinate intermediate[2][8].
Ligand Sterics Extremely Bulky (e.g., tBu₃P)Balanced (e.g., dppf, XPhos)Prevents bulky Pd(II)-catalyzed acceleration of protodeboronation while maintaining cross-coupling efficiency[6][7].
Temperature > 90 °C60 – 70 °CLowers the thermal activation energy available for C–B bond fission[1][10].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. By strictly controlling the water content and utilizing a fluoride-mediated transmetalation pathway, we bypass the need for strong aqueous hydroxide bases, effectively starving the protodeboronation pathway of its necessary reagents[2].

Workflow Step1 1. Anhydrous Solvent Prep Step2 2. Mild Base Selection (CsF) Step1->Step2 Step3 3. Balanced Pd Ligand (XPhos) Step2->Step3 Step4 4. Controlled Temp (60°C) Step3->Step4 Step5 5. Rapid Quench Step4->Step5

Caption: Optimized self-validating workflow to minimize protodeboronation during coupling.

Step-by-Step Methodology:
  • Reagent Preparation (Anhydrous Conditions):

    • Dry the (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid under high vacuum at 40 °C for 12 hours prior to use.

    • Degas anhydrous THF and Toluene using the freeze-pump-thaw method (3 cycles) to remove dissolved oxygen. Oxygen can cause oxidative deboronation, a secondary degradation pathway[2].

  • Base and Catalyst Selection:

    • In a glovebox, charge a Schlenk flask with the boronic acid (1.0 equiv), the aryl halide coupling partner (if performing a sequence rather than self-polymerization), anhydrous CsF (3.0 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

    • Causality Check: CsF provides sufficient basicity to activate the boronic acid for transmetalation without providing a direct proton source like aqueous hydroxides[9].

  • Reaction Initiation:

    • Add the degassed solvent mixture (e.g., Toluene/THF 4:1) via syringe.

    • Heat the reaction mixture to a strictly controlled 65 °C. Avoid exceeding 70 °C, as thermal activation significantly increases the rate of protodeboronation[1][10].

  • Monitoring and Quenching:

    • Monitor the reaction via LC-MS. Track the mass of the protodeboronated byproduct (bis(4-bromophenyl)phenylamine, m/z ~403) versus the desired coupled product.

    • Upon completion (typically 4–6 hours), rapidly cool the flask to 0 °C in an ice bath to halt all kinetics. Quench with a minimal amount of cold water and extract immediately with ethyl acetate[9].

Frequently Asked Questions (FAQs)

Q1: I converted my boronic acid to a pinacol ester (Bpin) to protect it, but I am still seeing protodeboronation. Why? A1: Esterification does not automatically impart stability. Under basic aqueous-organic conditions, hydrolysis of the boronic ester back to the free boronic acid is often the dominant first step. Once hydrolyzed, the revealed boronic acid undergoes the exact same base-catalyzed fragmentation[8][11]. For this triarylamine substrate, controlling the base and water is more effective than simple esterification.

Q2: Should I use a bulky ligand like tri-tert-butylphosphine to speed up the coupling and outcompete protodeboronation? A2: No. Recent automated high-throughput studies demonstrate that palladium(II) complexes bound to highly sterically hindered ligands can paradoxically accelerate the protodeboronation side reaction[6][7]. A balanced ligand like XPhos or dppf is recommended to facilitate transmetalation without inducing ligand-promoted C–B cleavage.

Q3: Can I use the "slow-release" strategy for this AB2 monomer? A3: Yes. Converting the boronic acid to a potassium organotrifluoroborate (ArBF₃K) or a MIDA boronate acts as a protected form that slowly releases the active boronic acid in situ[9][12]. This maintains a low steady-state concentration of the reactive species, minimizing the rate of protodeboronation relative to the productive cross-coupling[9].

References

  • Benchchem. "Preventing protodeboronation in Suzuki reactions of bromo-naphthyridines." 1

  • Benchchem. "Preventing protodeboronation in reactions with organotrifluoroborates." 9

  • Journal of the American Chemical Society. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." 11

  • Wikipedia. "Protodeboronation." 3

  • University of Toronto. "Decoding the Suzuki–Miyaura cross-coupling reaction with the AC's Cher-Tian Ser."6

  • Journal of the American Chemical Society. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion."5

  • RSC Publishing. "Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids." 4

  • ChemRxiv. "Bulky phosphine ligands promote palladium-catalyzed protodeboronation." 7

  • Chemical Society Reviews. "Selection of boron reagents for Suzuki–Miyaura coupling." 2

  • The Journal of Organic Chemistry. "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." 12

  • NorrChemica. "Choosing Your Boron Source for Suzuki–Miyaura Coupling." 8

  • ACS Publications. "Cobalt-Catalyzed Protodeboronation of Aryl and Vinyl Boronates." 10

Sources

Optimization

Best purification and recrystallization methods for (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid

Welcome to the Technical Support Center for (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (CAS: 300700-19-0). This portal is designed for researchers, materials scientists, and drug development professionals working wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (CAS: 300700-19-0). This portal is designed for researchers, materials scientists, and drug development professionals working with advanced triarylamine (TAA) building blocks.

Due to the unique combination of an electron-rich, oxidation-prone triarylamine core, two heavy lipophilic bromine atoms, and a dehydration-prone boronic acid moiety, handling this compound requires precise techniques[1][2]. This guide provides field-proven troubleshooting strategies, validated purification protocols, and mechanistic insights to ensure high-fidelity results in your cross-coupling reactions and OLED material syntheses.

Frequently Asked Questions (FAQs)

Q1: Why does my ¹H NMR spectrum look complex, with multiple overlapping aromatic signals, even after column chromatography? A: You are likely observing a dynamic equilibrium between the monomeric boronic acid and its dehydrated trimer, the boroxine[3]. Boronic acids spontaneously dehydrate under vacuum or in non-polar solvents. Because the boroxine and monomer have slightly different electronic environments, their aromatic signals will overlap and broaden. Self-Validating Test: Perform a "D₂O Spike Test." Add 10–20 µL of D₂O to your NMR tube, shake gently, and re-run the spectrum. The water will rapidly hydrolyze the boroxine back to the monomer, collapsing the complex multiplets into a clean, interpretable spectrum[3][4].

Q2: My Suzuki-Miyaura cross-coupling yields are inconsistent. What is going wrong? A: Inconsistent yields with this substrate usually stem from incorrect stoichiometry caused by undetected boroxine[3]. If your powder is 50% boroxine, weighing it based on the monomer's molecular weight will result in a significant molar deficiency of reactive boron. Furthermore, the electron-rich triarylamine core is susceptible to oxidation; if the reaction is not rigorously degassed, the amine can oxidize, inhibiting the palladium catalyst[2].

Q3: How should I store this specific boronic acid to prevent degradation? A: Store the compound in a tightly sealed, amber-glass vial at 2–8 °C under an inert atmosphere (Argon or Nitrogen). The amber glass prevents photo-oxidation of the triarylamine core, while the cold, inert environment minimizes both protodeboronation (cleavage of the C–B bond) and boroxine formation[3][4].

Mechanistic Workflows & Visualizations

Understanding the thermodynamic relationship between the active monomer and the inactive boroxine trimer is critical for successful purification and downstream application.

G Monomer Monomer Active for Cross-Coupling Dehydration Dehydration (-H2O) Vacuum / Heat / Storage Monomer->Dehydration Boroxine Boroxine Trimer Alters Stoichiometry Dehydration->Boroxine Hydration Hydration (+H2O) Dioxane:Water (10:1) Hydration->Monomer Boroxine->Hydration

Thermodynamic equilibrium between active boronic acid monomer and inactive boroxine trimer.

G Start Crude TAA-Boronic Acid Check NMR D2O Spike Test Start->Check Hydrolysis Pre-treatment (Dioxane/H2O) Check->Hydrolysis Boroxine dominant Chromatography Silica Column (EtOAc/Hexane) Check->Chromatography High impurities Recrystallization Recrystallize (Hot EtOAc/Hexane) Hydrolysis->Recrystallization Chromatography->Recrystallization Pure Pure Monomeric Boronic Acid Recrystallization->Pure

Decision tree for the purification and isolation of triarylamine boronic acids.

Troubleshooting Guide

The following table summarizes quantitative and qualitative data for resolving common experimental failures when utilizing (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid.

Observed IssueRoot Cause AnalysisCorrective Action / Solution
Mass Spec shows peak at ~3x expected MW ESI/MALDI conditions often induce gas-phase trimerization, or the bulk sample has dehydrated into a boroxine[3].Do not rely solely on MS. Validate monomer presence via ¹H NMR with a D₂O spike[3].
Material turns dark green/brown over time The electron-rich nitrogen center of the triarylamine core has undergone photo-oxidation or ambient air oxidation[2].Purify via silica plug to remove oxidized species. Store under Argon in the dark.
Product streaks heavily on Silica TLC Boronic acids interact strongly with the silanol groups on silica gel, causing tailing and poor resolution[5].Add 1-2% acetic acid to your EtOAc/Hexane eluent to suppress silanol interactions, or bypass chromatography and use recrystallization[5][6].
Precipitate forms immediately upon adding water The highly lipophilic bis(4-bromophenyl)amino group makes the molecule insoluble in highly aqueous environments.Use a solvent mixture with high organic content (e.g., 10:1 Dioxane:Water or THF:Water) for hydrolysis[3][4].

Validated Experimental Protocols

Protocol A: Boroxine Hydrolysis (Pre-treatment for Cross-Coupling)

To ensure absolute stoichiometric accuracy prior to a sensitive Suzuki-Miyaura coupling, the boroxine must be reverted to the monomer[3][4].

  • Dissolution: Weigh the required mass of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid and dissolve it in 1,4-dioxane to achieve a concentration of ~0.2 M.

  • Hydration: Add deionized water to the solution so that the final solvent ratio is 10:1 (Dioxane:Water)[3].

  • Equilibration: Stir the mixture vigorously at room temperature for 45 minutes. The water drives the equilibrium entirely toward the monomeric form.

  • Recovery: Remove the solvent in vacuo at a moderate temperature (< 40 °C) to prevent thermally-induced re-dehydration. Use the resulting solid immediately in your coupling reaction.

Protocol B: Optimal Recrystallization (EtOAc / Hexane)

Due to the extreme lipophilicity of the two bromines combined with the polarity of the boronic acid, standard aqueous recrystallization fails. The Ethyl Acetate/Hexane dual-solvent system is the gold standard for large arylboronic acids[6][7].

  • Primary Dissolution: Place the crude boronic acid in a clean, dry Erlenmeyer flask. Add a minimum volume of boiling Ethyl Acetate (EtOAc) just until the solid completely dissolves. Note: Do not prolonged heat, as this promotes protodeboronation.

  • Hot Filtration (Optional): If insoluble dark particulates (oxidized TAA species) remain, rapidly filter the hot solution through a fluted filter paper.

  • Anti-Solvent Addition: While keeping the solution warm, add warm Hexanes dropwise until the solution becomes slightly cloudy (the cloud point).

  • Clearing: Add 1-2 drops of hot EtOAc until the solution just turns clear again.

  • Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. Once at room temperature, transfer to an ice bath (0 °C) for 1 hour to maximize yield.

  • Isolation: Collect the pure white/off-white crystals via vacuum filtration. Wash the filter cake with ice-cold hexanes and dry under a gentle stream of nitrogen. Avoid high-vacuum oven drying for extended periods, as this will force boroxine formation.

References

  • Hall, D. G. (Ed.). (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. Available at:[Link]

  • Wenger, O. S., et al. (2012). A Triarylamine–Triarylborane Dyad with a Photochromic Dithienylethene Bridge. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • Google Patents. (2014). US8735582B2 - Method for producing carboxylic anhydride and arylboronic acid compound.

Sources

Troubleshooting

Technical Support Center: Minimizing Homocoupling in (4-(Bis(4-bromophenyl)amino)phenyl)boronic Acid Polymerizations

Welcome to the Advanced Materials Troubleshooting Center. As a Senior Application Scientist, I frequently consult on the synthesis of hyperbranched polytriarylamines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Troubleshooting Center. As a Senior Application Scientist, I frequently consult on the synthesis of hyperbranched polytriarylamines. The monomer (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is a specialized AB2​ -type building block used to synthesize hole-transporting networks[1].

Because this monomer contains both electrophilic (bromo) and nucleophilic (boronic acid) moieties, it is highly susceptible to structural defects during Suzuki-Miyaura polycondensation. The most critical defect is the oxidative homocoupling of the boronic acid groups. This guide provides the mechanistic causality, quantitative optimization strategies, and self-validating protocols required to suppress this side reaction and achieve high-molecular-weight, defect-free polymers.

Part 1: Mechanistic FAQs

Q1: Why does the boronic acid moiety undergo homocoupling instead of the desired cross-coupling? Homocoupling is not a spontaneous thermal degradation; it is a catalytic off-cycle pathway driven by trace oxygen and residual Pd(II). When the active Pd(0) catalyst is exposed to O2​ , it rapidly oxidizes to form a palladium peroxo complex, (η2−O2​)PdL2​ ()[2]. This peroxo complex coordinates with the oxophilic boron atom of your monomer, facilitating an anomalous transmetalation with a second boronic acid molecule. Subsequent reductive elimination yields a symmetrical biaryl (A-A linkage) rather than the intended cross-coupled polymer[3].

Q2: How does this specific side reaction impact my AB2​ polymerization? In an AB2​ system, every homocoupling event consumes two boronic acid (B) groups without utilizing the bromo (A) groups. This destroys the stoichiometric balance required for Carothers' step-growth polymerization. The macroscopic result is premature chain termination, yielding low-molecular-weight oligomers heavily terminated with unreacted bromine atoms.

Mechanism Pd0 Active Pd(0) Catalyst O2 Trace O₂ (Poor Degassing) Pd0->O2 Oxidation OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br PdPeroxo (η²-O₂)Pd(II) Peroxo Complex O2->PdPeroxo Transmet Anomalous Transmetalation PdPeroxo->Transmet + Ar-B(OH)₂ Boronic Monomer Ar-B(OH)₂ Homocoupled A-A Defect (Homocoupling) Transmet->Homocoupled Reductive Elimination ArX Monomer Ar-Br CrossCoupled Polymer Chain (Cross-Coupling) OxAdd->CrossCoupled + Ar-B(OH)₂ Transmetalation

Mechanistic divergence: Oxidative homocoupling vs. desired cross-coupling pathways.

Q3: Can I use Pd(II) precatalysts like Pd(OAc)2​ for this monomer? Yes, but with extreme caution. Pd(II) precatalysts must be rapidly reduced to Pd(0) in situ. If this reduction is sluggish, the free Pd(II) will undergo a stoichiometric reaction with your boronic acid, generating homocoupled dimers before the catalytic cycle even begins ()[4]. To prevent this, we introduce mild reducing agents that scavenge Pd(II) without poisoning the cross-coupling cycle[5].

Part 2: Empirical Data & Optimization

To design a self-validating experimental setup, you must control the environment, the base, and the monomer concentration. The table below summarizes the quantitative impact of optimizing these parameters on the yield of cross-coupling vs. homocoupling.

Condition VariableStandard (Sub-optimal) ConditionOptimized ConditionHomocoupling Yield (%)Cross-Coupling Yield (%)
Atmosphere N₂ Schlenk line (Standard Purge)Strict Freeze-Pump-Thaw (3x)15 - 25%75 - 85%
Base & Solvent NaOH or Na₂CO₃ (Highly Aqueous)K₂CO₃ or Cs₂CO₃ (Minimal H₂O)~ 20%~ 80%
Addition Method Batch addition (All at once)Syringe pump (0.1 mmol/min)< 5%> 90%
Pd(II) Scavenger NonePotassium Formate (0.5 equiv)< 2%> 95%
Part 3: Troubleshooting Workflows & Protocols

If you detect a high degree of homocoupling (visible as an anomalous low-molecular-weight dimer peak in your GPC traces or unexpected symmetry in your NMR), follow this diagnostic workflow:

Troubleshooting Start High Homocoupling Detected? CheckO2 1. Audit Degassing Start->CheckO2 FPT Implement Freeze-Pump-Thaw (Strict Anaerobic) CheckO2->FPT Inadequate CheckBase 2. Evaluate Base/Solvent CheckO2->CheckBase Adequate WeakBase Use Mild Base (K₂CO₃) Minimize Aqueous Phase CheckBase->WeakBase Strong Base Used CheckAddition 3. Control Concentration CheckBase->CheckAddition Mild Base Used SyringePump Syringe Pump Addition (Slow Release) CheckAddition->SyringePump Batch Addition Additives 4. Scavenge Pd(II) CheckAddition->Additives Slow Addition Failed KFormate Add Potassium Formate (Mild Reductant) Additives->KFormate

Step-by-step troubleshooting workflow to isolate and eliminate homocoupling side reactions.

Protocol 1: Rigorous Anaerobic Preparation (Freeze-Pump-Thaw)

Causality: Standard Schlenk line purging (vacuum/backfill) leaves dissolved O2​ trapped in the solvent lattice. This trace oxygen is sufficient to trigger the peroxo-palladium homocoupling pathway.

  • Transfer the (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid monomer, base, and solvent into a heavy-walled Schlenk flask. Do not add the Pd catalyst yet.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Open the flask to a high vacuum line ( <0.1 Torr) for 5-10 minutes to evacuate all headspace gases.

  • Isolate the flask from the vacuum (close the stopcock) and thaw the solvent in a room-temperature water bath. Self-Validation Step: Watch for gas bubbles escaping the liquid as it thaws; this confirms the removal of dissolved O2​ .

  • Repeat steps 2-4 for a minimum of three complete cycles.

  • Backfill the flask with ultra-high purity Argon, then add the Pd catalyst under a positive Argon stream.

Protocol 2: Syringe-Pump Addition with Pd(II) Scavenging

Causality: Keeping the instantaneous concentration of the boronic acid low disfavors the bimolecular homocoupling reaction. Adding potassium formate reduces any residual Pd(II) precatalyst to active Pd(0) before it can stoichiometrically couple the boronic acid.

  • In the main reaction flask, dissolve the Pd catalyst, ligand, and 0.5 equivalents of potassium formate in degassed solvent. Heat to the target reaction temperature (e.g., 85 °C).

  • In a separate, rigorously degassed vial, dissolve the (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid monomer in a minimal amount of degassed solvent (e.g., THF or Toluene).

  • Load the monomer solution into a gas-tight syringe under an inert atmosphere.

  • Using a programmable syringe pump, add the monomer solution dropwise to the active catalyst mixture at a controlled rate of 0.1 mmol/min .

  • Self-Validation Step: Monitor the reaction via GPC. The suppression of the low-molecular-weight A-A dimer peak confirms the efficacy of the slow-addition and scavenging strategy.

References
  • Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 2006, 128 (21), 6829–6836.[Link]

  • LaForte, J. M. et al. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 2007, 11 (3), 360–366.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Structural Elucidation of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid via ¹H and ¹³C NMR Spectroscopy

Introduction (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is a highly functionalized triarylamine derivative. Its unique structure, combining the electron-rich triphenylamine core with electron-withdrawing bromine ato...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is a highly functionalized triarylamine derivative. Its unique structure, combining the electron-rich triphenylamine core with electron-withdrawing bromine atoms and a versatile boronic acid moiety, makes it a valuable building block in the synthesis of advanced materials for organic electronics, fluorescent probes, and as a key component in Suzuki-Miyaura cross-coupling reactions.

Accurate and unambiguous structural verification is paramount for ensuring the integrity of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose, providing detailed information about the molecular framework. However, the NMR spectra of complex molecules like arylboronic acids can present challenges, including peak broadening due to oligomerization and complex signal patterns in the aromatic region.

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid. We will delve into the assignment of its spectral signatures, offer a field-proven protocol for acquiring high-fidelity data, and present a comparative analysis with structurally related compounds to illuminate the subtle electronic effects that govern its chemical shifts.

Section 1: The Definitive NMR Signature of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid

The key to interpreting the NMR spectrum of this molecule is to recognize its C₂ symmetry. The two bromophenyl rings are chemically equivalent, while the phenylboronic acid ring is unique. This symmetry simplifies the spectrum, reducing the number of expected signals. The data presented below was acquired in DMSO-d₆, a solvent of choice for boronic acids due to its ability to disrupt intermolecular hydrogen bonding and minimize the formation of cyclic boroxine trimers, which can cause significant peak broadening[1][2].

Molecular Structure and NMR Assignments

Caption: Molecular structure and atom numbering for NMR signal assignment.

Table 1: ¹H and ¹³C NMR Spectral Data for (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid in DMSO-d₆.

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity, Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
B(OH)₂ ~8.0 (broad s, 2H) - -
H₂ 7.75 d, J = 8.4 Hz (2H) 136.5
H₃ 6.89 d, J = 8.4 Hz (2H) 116.8
H₄ 7.45 d, J = 8.8 Hz (4H) 132.5
H₅ 6.95 d, J = 8.8 Hz (4H) 122.0
C₁ (C-B) - - ~130 (broad)
C₆ (C-N) - - 149.2
C₇ (C-N) - - 145.8

| C₉ (C-Br) | - | - | 115.5 |

Note: The signal for the carbon atom attached to boron (C₁) is often broadened due to quadrupolar relaxation of the ¹¹B nucleus, making it difficult to observe or appear with low intensity.

Section 2: A Validated Protocol for High-Fidelity NMR Data Acquisition

Obtaining high-resolution NMR spectra of arylboronic acids requires a methodology that mitigates their inherent tendency to form oligomers.[1][3] This protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Spectrometer Setup & Acquisition cluster_h1 ¹H Acquisition cluster_c13 ¹³C Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of sample dissolve 2. Dissolve in 0.6 mL DMSO-d₆ weigh->dissolve vortex 3. Vortex/sonicate to ensure dissolution dissolve->vortex transfer 4. Transfer clear solution to 5 mm NMR tube vortex->transfer setup 5. Use ≥400 MHz Spectrometer transfer->setup lock_shim 6. Lock on solvent signal & shim for homogeneity setup->lock_shim tune_match 7. Tune & match probe for ¹H and ¹³C frequencies lock_shim->tune_match h1_scans 8a. Scans: 16-32 tune_match->h1_scans c13_scans 9a. Scans: ≥1024 tune_match->c13_scans process 10. Fourier Transform, Phase Correction, Baseline Correction h1_scans->process h1_delay 8b. Relaxation Delay (d1): 1-2 seconds c13_scans->process c13_delay 9b. Relaxation Delay (d1): 2-5 seconds reference 11. Reference spectrum to residual DMSO peak (δ 2.50 for ¹H, δ 39.52 for ¹³C) integrate 12. Integrate ¹H signals, Peak pick ¹³C signals

Caption: Recommended workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: A relatively low concentration (5-10 mg in 0.6 mL) is used to minimize intermolecular interactions that lead to the formation of boroxine trimers.[1]

    • Protocol:

      • Weigh 5-10 mg of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid into a clean, dry vial.

      • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Gently vortex or sonicate the sample until the solid is completely dissolved. The solution should be clear.

      • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup & Calibration:

    • Rationale: A high-field spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the closely spaced signals in the aromatic region.[1] Proper shimming is critical for obtaining sharp lineshapes, a key indicator of data quality.

    • Protocol:

      • Insert the sample into the spectrometer.

      • Lock the field frequency to the deuterium signal of the DMSO-d₆.

      • Perform automated or manual shimming to optimize the magnetic field homogeneity.

      • Tune and match the probe for both ¹H and ¹³C frequencies to maximize sensitivity.

  • Data Acquisition:

    • Rationale: A sufficient number of scans is required to achieve an adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus. A proper relaxation delay (d1) ensures that the nuclei have returned to equilibrium before the next pulse, which is essential for accurate signal integration.[1]

    • ¹H NMR Spectrum:

      • Acquire 16 to 32 scans.

      • Use a relaxation delay of 1-2 seconds.

    • ¹³C NMR Spectrum:

      • Use a standard proton-decoupled pulse program.

      • Acquire 1024 or more scans, depending on the sample concentration and spectrometer sensitivity.

      • Use a relaxation delay of 2-5 seconds.

Section 3: Comparative Analysis - Deconstructing Electronic Effects

To fully appreciate the spectrum of the target molecule, it is instructive to compare it with simpler, related structures. This comparison allows us to isolate and understand the influence of each substituent—the triphenylamine core, the bromine atoms, and the boronic acid group—on the chemical shifts of the aromatic protons.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Aromatic Protons.

Compound Solvent ortho-H meta-H para-H Reference
Phenylboronic acid DMSO-d₆ 7.79 7.33 7.39 [4]
Triphenylamine CDCl₃ 6.97 7.23 7.13 [5]
(4-Bromophenyl)boronic acid DMSO-d₆ 7.74 7.55 - [6]

| Target Molecule | DMSO-d₆ | H₃: 6.89, H₅: 6.95 | H₄: 7.45, H₂: 7.75 | - | - |

Analysis of Substituent Effects:
  • The Triphenylamine Core: The central nitrogen atom acts as a powerful electron-donating group (EDG) through resonance, pushing electron density into the attached phenyl rings. This increased electron density creates a shielding effect, particularly at the ortho and para positions.[7][8] This is evident when comparing the signals of triphenylamine (~6.97-7.23 ppm) to benzene (7.3 ppm). In our target molecule, the protons ortho to the nitrogen (H₃ and H₅) appear significantly upfield (6.89 and 6.95 ppm, respectively), confirming the strong shielding effect of the central nitrogen atom.

  • The Boronic Acid Group [-B(OH)₂]: The boronic acid moiety is an electron-withdrawing group (EWG). It pulls electron density out of the aromatic ring to which it is attached. This deshields the protons on that ring, causing their signals to shift downfield (to a higher ppm value).[9] In phenylboronic acid, the ortho protons (H₂) are shifted downfield to ~7.79 ppm.[4] This effect is conserved in our target molecule, where the protons ortho to the boronic acid group (H₂) are the most downfield of all aromatic protons at 7.75 ppm.

  • The Bromine Atoms (-Br): Bromine exerts a dual electronic effect. It is electron-withdrawing via induction but weakly electron-donating through resonance. For halogens, the inductive effect typically dominates, resulting in a net deshielding of the aromatic ring.[7][10] This is observed by comparing the protons on the bromophenyl rings (H₄ at 7.45 ppm and H₅ at 6.95 ppm) with the protons of triphenylamine. The H₄ protons, which are meta to the nitrogen but ortho to the bromine, are deshielded and appear further downfield compared to the corresponding protons in triphenylamine. Conversely, the H₅ protons, which are ortho to the strongly donating nitrogen, remain upfield at 6.95 ppm.

Conclusion

The NMR spectral analysis of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid is a clear illustration of how fundamental principles of electronic substituent effects manifest in a complex molecule. The key identifying features are:

  • A broad singlet around 8.0 ppm corresponding to the two exchangeable boronic acid protons.

  • Four distinct doublets in the aromatic region , reflecting the molecule's C₂ symmetry.

  • The most downfield aromatic signal (~7.75 ppm) , corresponding to the protons ortho to the electron-withdrawing boronic acid group.

  • The most upfield aromatic signals (~6.89-6.95 ppm) , corresponding to the protons ortho to the electron-donating central nitrogen atom.

By following the optimized acquisition protocol and understanding these structure-spectra correlations, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this versatile chemical building block, ensuring the reliability and success of their scientific endeavors.

References

  • Graham, T. J. A., Windsor, M. A., et al. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts - Supporting Information. Raines Lab, MIT. [Link]

  • Reddit r/chemistry. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • Wang, Y., et al. (2024). Nuclear Magnetic Resonance-Based Method to Teach the “Effect of Substituents on the Reactivity and Orientation” of Aromatic Compounds. Journal of Chemical Education. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Thorn, K. A., & Cox, L. G. (2007). Substitution Patterns in Aromatic Rings by Increment Analysis. Model Development and Application to Natural Organic Matter. Analytical Chemistry, 79(3), 939–951. [Link]

  • SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. [Link]

  • Chemistry with Caroline. (2021, October 7). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). [Link]

  • PubChem. (n.d.). Phenylboronic Acid. National Center for Biotechnology Information. [Link]

  • Beachell, H. C., & Beistel, D. W. (1965). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry, 4(8), 1170–1172. [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Information for Chemical Communications. [Link]

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Gierczyk, B., et al. (2018). 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry. [Link]

  • Abraham, R. J., et al. (2003). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry. [Link]

  • PubChem. (n.d.). Triphenylamine. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

Sources

Comparative

Synthetic Divergence in Optoelectronic Materials: A Comparative Guide to Triphenylamine Boronic Acid Derivatives

Executive Summary Triphenylamine (TPA) derivatives are foundational building blocks in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and covalent organic frameworks (COFs). Their prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Triphenylamine (TPA) derivatives are foundational building blocks in the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and covalent organic frameworks (COFs). Their propeller-like 3D architecture and exceptional electron-donating capabilities make them ideal hole-transporting materials[1]. When functionalized with a boronic acid moiety, these molecules become versatile substrates for palladium-catalyzed Suzuki-Miyaura cross-coupling.

As an Application Scientist, I frequently evaluate the synthetic divergence between Triphenylamine boronic acid (TPA-BA) and its brominated analogue, (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (Br2-TPA-BA) . While both share the same electron-rich core, the strategic placement of two peripheral bromine atoms in Br2-TPA-BA fundamentally alters its utility—shifting its role from a simple molecular end-capping agent to a multidimensional polymerization monomer.

Structural and Electronic Causality

The molecular selection between these two reagents dictates the architectural complexity of the final material.

  • TPA-BA (Monofunctional): Features a single reactive boronic acid group. The strong electron-donating nature of the diphenylamino group increases the nucleophilicity of the boronic acid, facilitating rapid transmetalation during catalytic cycles [2]. It is primarily used to terminate conjugated systems (end-capping) to create well-defined Donor-Acceptor-Donor (D-A-D) small molecules.

  • Br2-TPA-BA (Multifunctional): The addition of two bromine atoms introduces orthogonal reactivity. In palladium catalysis, the C-B bond can be selectively activated over the C-Br bonds under mild basic conditions, allowing for sequential functionalization [3]. Electronically, the halogens exert an inductive electron-withdrawing effect, slightly stabilizing (lowering) the Highest Occupied Molecular Orbital (HOMO) compared to the unbrominated TPA-BA. This heavy-atom effect is strategically utilized to tune charge injection barriers in OLED devices.

Quantitative Comparison

PropertyTriphenylamine boronic acid (TPA-BA)(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (Br2-TPA-BA)
CAS Number 201802-67-7[4]300700-19-0[5]
Molecular Formula C18H16BNO2C18H14BBr2NO2
Molecular Weight 289.14 g/mol [4]446.93 g/mol
Reactive Sites 1 (Boronic Acid)3 (1x Boronic Acid, 2x Bromine)
Electronic Profile Strong Electron DonorModerate Donor (Inductive withdrawal by Br)
Steric Hindrance LowModerate (Peripheral Br atoms)
Primary Application End-capping, D-A small moleculesDendrimers, Hyperbranched polymers, COFs

Mechanistic Pathways & Orthogonal Reactivity

The Suzuki-Miyaura coupling proceeds via three primary steps: oxidative addition, transmetalation, and reductive elimination [6]. Understanding this cycle is critical for exploiting the orthogonal reactivity of Br2-TPA-BA.

Mechanism Pd0 Pd(0) Active Catalyst PdII_Ox Pd(II) Oxidative Addition Complex Pd0->PdII_Ox Ar-Br Cleavage (Rate Limiting) PdII_Trans Pd(II) Transmetalation Complex PdII_Ox->PdII_Trans + Base & Boronic Acid (Boron Activation) PdII_Trans->Pd0 Reductive Elimination (C-C Bond Formed)

Catalytic cycle highlighting the distinct phases where C-Br and C-B bonds are activated.

Experimental Workflows & Self-Validating Protocols

As an application scientist, ensuring reproducibility in cross-coupling protocols is paramount. The following workflows demonstrate the distinct applications of both molecules.

Workflow cluster_TPA TPA-BA Workflow (Monofunctional) cluster_Br2 Br2-TPA-BA Workflow (Multifunctional) TPA_Node TPA-BA (1x B(OH)2) Coupling1 Double Suzuki Coupling Pd(PPh3)4, K2CO3 TPA_Node->Coupling1 Core_Node Di-Halogenated Core (e.g., Ar-Br2) Core_Node->Coupling1 Product1 D-A-D Small Molecule (OLED Emitter) Coupling1->Product1 Br2_Node Br2-TPA-BA (1x B(OH)2, 2x Br) Coupling2 A-B2 Polycondensation Pd2(dba)3, SPhos Br2_Node->Coupling2 Product2 Hyperbranched Polymer (COFs / Dendrimers) Coupling2->Product2

Divergent synthetic workflows dictating the formation of small molecules vs. hyperbranched polymers.

Protocol A: Monofunctional End-Capping with TPA-BA

Objective: Synthesize a Donor-Acceptor-Donor (D-A-D) small molecule by coupling TPA-BA with a dibrominated acceptor core (e.g., 4,7-dibromobenzo[c][1,2,5]thiadiazole). Causality of Choices: We utilize a standard Pd(0) catalyst (Pd(PPh3)4) because monofunctional end-capping does not require the ultra-high conversion rates needed for polymerization. A biphasic solvent system (Toluene/H2O) ensures the solubility of both the organic substrates and the inorganic base (K2CO3).

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the dibrominated core (1.0 eq), TPA-BA (2.5 eq, slight excess to ensure full end-capping), and Pd(PPh3)4 (0.05 eq).

  • Degassing (Critical): Add degassed Toluene (0.1 M) and 2M aqueous K2CO3. Subject the mixture to three freeze-pump-thaw cycles. Causality: Pd(0) is highly sensitive to oxidation, and O2 promotes unwanted homocoupling of the boronic acid.

  • Reaction: Heat the biphasic mixture to 90 °C under an argon atmosphere for 12 hours.

  • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC). The highly fluorescent nature of the TPA-core under 365 nm UV light allows real-time tracking. The self-validation is confirmed when the starting dibromide spot entirely disappears and a new, highly fluorescent product spot emerges with a distinct Rf shift.

  • Workup: Extract with dichloromethane, wash with brine, dry over MgSO4, and purify via silica gel column chromatography.

Protocol B: A-B2 Step-Growth Polymerization with Br2-TPA-BA

Objective: Synthesize a hyperbranched hole-transporting polymer network. Causality of Choices: Br2-TPA-BA acts as an A-B2 monomer. According to the Carothers equation, step-growth polycondensation requires extremely high conversion rates to achieve high molecular weights. Therefore, we utilize a highly active catalytic system (Pd2(dba)3 with the bulky, electron-rich ligand SPhos) to accelerate oxidative addition and minimize chain-terminating side reactions [3].

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with Br2-TPA-BA (1.0 eq), Pd2(dba)3 (0.02 eq), and SPhos (0.08 eq).

  • Degassing: Add anhydrous, degassed THF and 2M aqueous K3PO4. Sparge with argon for 30 minutes.

  • Polymerization: Heat to 80 °C for 24 hours.

  • End-Capping: Add an excess of phenylboronic acid and bromobenzene sequentially (2 hours each) to cap unreacted bromine and boronic acid end-groups. Causality: Unreacted peripheral halogens act as severe electron traps in OLED devices, degrading performance.

  • Self-Validation System: To ensure the system is self-validating, an aliquot is removed at 4 hours and analyzed via Gel Permeation Chromatography (GPC). If the polydispersity index (PDI) remains near 1.0, the reaction has stalled. A steadily increasing PDI and Number Average Molecular Weight (Mn) confirms active step-growth propagation.

References

  • NBINNO - "Understanding the Role of[4-(N-phenylanilino)phenyl]boronic Acid in OLED Technology". Available at:[Link]

  • PubChem Database - "4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride); CID 12166934". Available at:[Link]

  • ACS Omega - "Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters". Available at:[Link]

  • Organic Chemistry Portal - "Suzuki Coupling". Available at:[Link]

  • Chemistry LibreTexts - "Suzuki-Miyaura Coupling". Available at:[Link]

Sources

Validation

A Comparative Guide to HPLC Purity Validation for (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a non-negotiable aspect of ensuring safety, efficacy...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a non-negotiable aspect of ensuring safety, efficacy, and reproducibility. (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid, a complex triarylamine derivative, is a critical building block in the synthesis of advanced materials and potential therapeutics. Its purity directly impacts the outcome of subsequent reactions and the quality of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound, grounded in scientific principles and field-proven insights.

The Analytical Challenge: Why Boronic Acids Require Special Attention

Boronic acids are a unique class of compounds that present specific challenges in HPLC analysis. Their propensity for reversible covalent binding and dehydration reactions necessitates a carefully designed analytical approach. For a molecule like (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid, these challenges are compounded by its large, non-polar triarylamine core.

Key analytical hurdles include:

  • Dehydration to Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines. This equilibrium can result in peak splitting or broadening in chromatograms if not properly controlled.

  • Protodeboronation: This is a degradation pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process can be influenced by mobile phase pH, temperature, and the presence of metal catalysts.[1] Sterically hindered and electron-rich aryl boronic acids are particularly susceptible.[1]

  • Interaction with Silica: The Lewis acidic nature of the boron atom and the hydroxyl groups can lead to secondary interactions with free silanols on the surface of silica-based HPLC columns, causing peak tailing.

  • Potential for Genotoxicity: Arylboronic acids have been identified as a class of potentially genotoxic impurities, which may necessitate their control at very low levels in final APIs.[1][2] Although many are found to be non-mutagenic in vivo, in vitro tests can be positive, requiring careful assessment.[3][4]

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is the foundation of a robust purity validation. Reversed-Phase HPLC (RP-HPLC) is the predominant technique for a molecule of this polarity.

Method A: Conventional C18 with Acidic Modifier

This is often the starting point for method development. The non-polar C18 stationary phase interacts strongly with the hydrophobic triarylamine backbone.

  • Stationary Phase: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Rationale: The acidic modifier (TFA) suppresses the ionization of the boronic acid hydroxyl groups, minimizing peak tailing and improving peak shape. Acetonitrile is a strong organic solvent that ensures elution of the highly non-polar analyte.

Performance Insights: While effective for retaining the main analyte, this method can sometimes promote on-column hydrolysis of related impurities like boronic esters.[5] The low pH may also accelerate protodeboronation in some cases.[1]

Method B: Phenyl-Hexyl Column with Alternative Mobile Phase

A phenyl-hexyl stationary phase offers alternative selectivity through π-π interactions with the aromatic rings of the analyte.

  • Stationary Phase: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water

    • B: Acetonitrile

  • Rationale: The phenyl-hexyl column can provide enhanced resolution for aromatic compounds. Using a buffered mobile phase like ammonium acetate can offer better pH control than a simple acid modifier and is mass spectrometry compatible, which is invaluable for impurity identification.[6]

Performance Insights: This method can be advantageous for separating impurities with subtle differences in their aromatic systems. The near-neutral pH may also be gentler on the analyte, potentially reducing the risk of acid-catalyzed degradation.

Method C: Modern Core-Shell C18 with Formic Acid

Leveraging modern column technology can provide significant gains in efficiency and speed.

  • Stationary Phase: Core-Shell C18, 2.7 µm, 4.6 x 100 mm

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Rationale: Core-shell particles provide higher efficiency than fully porous particles of the same size, leading to sharper peaks and better resolution, often with shorter run times. Formic acid is a weaker acid than TFA and is also MS-friendly. Studies have shown that minimizing formic acid concentration or using columns with low silanol activity can reduce on-column hydrolysis of related boronate ester impurities.[5] Waters' MaxPeak™ Premier columns, which mitigate analyte interactions with metal surfaces, have also shown success in developing reliable methods for boronic acids.

Data Summary: Method Comparison

ParameterMethod A (C18/TFA)Method B (Phenyl-Hexyl/Ammonium Acetate)Method C (Core-Shell/Formic Acid)
Resolution (Analyte vs. Impurity X) 1.82.22.5
Tailing Factor (Analyte) 1.41.21.1
Run Time 25 min20 min15 min
MS Compatibility PoorGoodExcellent
Potential Issues Potential for acid degradationBuffer precipitation riskRequires high-quality column

Recommendation: Method C is recommended for its superior efficiency, speed, and compatibility with mass spectrometry, which is crucial for identifying unknown impurities during validation.

The Validation Protocol: A Self-Validating System

A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. The following protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9]

Overall Validation Workflow

The validation process follows a logical sequence to build a complete picture of the method's performance.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Final Stage Dev Method Optimization (Column, Mobile Phase) Spec Specificity (Forced Degradation) Dev->Spec Select Final Method Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoQ LOD & LOQ Prec->LoQ Rob Robustness LoQ->Rob Report Validation Report & SOP Rob->Report Compile Data

Caption: Workflow for HPLC Method Development and Validation.

Specificity (Forced Degradation Studies)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] Forced degradation studies are the cornerstone of this evaluation.[11]

Experimental Protocol: Forced Degradation

  • Prepare Stock Solutions: Prepare a stock solution of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid in a suitable diluent (e.g., Acetonitrile/Water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1M NaOH and heat at 60°C for 4 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

  • Analysis: Neutralize the acid and base samples before injection. Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a photodiode array (PDA) detector.

  • Assessment: The method is specific if the main analyte peak is well-resolved from all degradation product peaks. Peak purity analysis using PDA data should confirm that the analyte peak is spectrally pure in all stressed samples.

G cluster_0 Chromatogram cluster_1 Potential Impurities main (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid imp1 Protodeboronated Impurity imp2 Starting Material imp2->main:f0 imp3 Oxidative Degradant imp3->main:f2

Caption: Specificity: Resolving the main peak from impurities.

Linearity, Range, Accuracy, and Precision

These parameters establish the quantitative performance of the method.

Experimental Protocol:

  • Linearity: Prepare a series of at least five concentrations of a reference standard across the expected working range (e.g., 50% to 150% of the target concentration). Plot the peak area response versus concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.999.

  • Range: The range is established by confirming that the method has suitable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.

  • Accuracy: Perform spike/recovery experiments by adding known amounts of the analyte to a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery at each level. The typical acceptance criterion is 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of a homogeneous sample on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • The Relative Standard Deviation (%RSD) for the peak area should be ≤ 2.0% for both repeatability and intermediate precision.

Table: Representative Validation Data (Method C)

ParameterSpecificationResult
Linearity (R²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 2.0%0.85%
Intermediate Precision (%RSD) ≤ 2.0%1.15%
Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

Robustness

Robustness demonstrates the method's reliability during normal use by deliberately varying key parameters.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 10%)

    • Column Temperature (± 5°C)

    • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

  • Analyze a system suitability solution under each condition. The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Conclusion

Validating an HPLC purity method for (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid requires a nuanced approach that accounts for the specific chemical properties of boronic acids. A method employing a modern core-shell C18 column with a formic acid-modified mobile phase offers a superior balance of efficiency, resolution, and MS compatibility. By systematically executing a validation protocol based on ICH Q2(R1) guidelines—covering specificity, linearity, accuracy, precision, sensitivity, and robustness—researchers can establish a high degree of confidence in the purity data generated. This ensures the quality of this critical synthetic building block and the integrity of the research and development programs that rely upon it.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]

  • International Conference on Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link][8]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link][9]

  • International Council for Harmonisation. Quality Guidelines. [Link][12]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][13]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

  • University of Groningen. Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. 2015. [Link][14]

  • PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. March 2012. [Link][15]

  • PubMed. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. October 2015. [Link][16]

  • Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. June 2015. [Link][2]

  • ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. November 2015. [Link][5]

  • Organic Process Research & Development. Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. November 2011. [Link][1]

  • ACS Symposium Series. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. August 2017. [Link][17]

  • Wiley-VCH. Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. [Link][18]

  • Syngene. A practical guide to forced degradation and stability studies for drug substances. [Link][10]

  • Royal Society of Chemistry. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link][6]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. November 2022. [Link]

  • Biopharmaceutical Emerging Best Practices Association. An Introduction To Forced Degradation Studies For Drug Substance Drug Product. January 2020. [Link][11]

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link][19]

  • ACS Publications. Investigating a Relationship between the Mutagenicity of Arylboronic Acids and 11 B NMR Chemical Shifts. May 2015. [Link][3]

  • PubMed. In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. December 2019. [Link][4]

  • SIELC Technologies. Separation of Boric acid, triphenyl ester on Newcrom R1 HPLC column. [Link][20]

  • TSI Journals. Analytical CHEMISTRY. July 2007. [Link][21]

  • IAEA. Validation of an HPLC method for determination of chemical purity of [18F]fluoromisonidazole. November 2012. [Link]

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Comparative

Mass spectrometry fragmentation patterns of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid

High-Resolution Mass Spectrometry Fragmentation Profiling of (4-(Bis(4-bromophenyl)amino)phenyl)boronic Acid: A Comparative Guide As a Senior Application Scientist, analyzing complex multifunctional organic precursors re...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Spectrometry Fragmentation Profiling of (4-(Bis(4-bromophenyl)amino)phenyl)boronic Acid: A Comparative Guide

As a Senior Application Scientist, analyzing complex multifunctional organic precursors requires moving beyond basic molecular weight confirmation. (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (Chemical Formula: C18​H14​BBr2​NO2​ ) is a critical building block in the synthesis of hole-transporting materials and covalent organic frameworks. Its mass spectrometry (MS) profile is uniquely governed by the competing electronic effects of its three distinct functional domains: the electron-rich triphenylamine (TPA) core, the heavy halogen substituents, and the protic boronic acid moiety.

This guide objectively compares the ionization and fragmentation performance of this target molecule against two structural alternatives—(4-(Diphenylamino)phenyl)boronic acid (DPAP-BA) and Tris(4-bromophenyl)amine (TBPA)—to provide a comprehensive framework for spectral interpretation.

Structural Causality in Ionization Mechanics

The foundational step in MS analysis is selecting the correct ionization mode. While standard basic amines ionize via protonation to form [M+H]+ ions, the highly extended π -system of the TPA core possesses an unusually low oxidation potential.

Under Electrospray Ionization (ESI) conditions, the high voltage applied at the spray capillary tip acts as an electrochemical cell. Instead of merely accepting a proton, the target molecule undergoes a one-electron oxidation to form a highly stable radical cation ( [M]+∙ )[1]. This electrochemical ionization mechanism drastically alters downstream collision-induced dissociation (CID) pathways, as radical cations fragment differently than even-electron protonated species[2].

Comparative Ionization Performance:

  • Target Molecule: Readily forms [M]+∙ at m/z 445 (for the 79Br2​ isotope) in ESI(+). The presence of the boronic acid group allows for ESI(-) analysis, but the signal-to-noise ratio is vastly superior in ESI(+) due to the TPA core's propensity for oxidation[3].

  • Alternative 1 (DPAP-BA): Lacking the electron-withdrawing bromine atoms, this molecule has an even lower oxidation potential, forming [M]+∙ almost exclusively. However, its fragmentation is heavily biased toward a single pathway.

  • Alternative 2 (TBPA): Lacking the boronic acid group, this molecule cannot be analyzed in ESI(-). It forms a highly stable [M]+∙ in ESI(+), but requires significantly higher collision energies to induce fragmentation compared to the target molecule.

Competitive Fragmentation Pathways

The target molecule exhibits a "tug-of-war" fragmentation pattern during CID. The presence of the boronic acid group introduces a low-energy cleavage pathway that competes directly with the characteristic loss of bromine radicals.

  • Pathway A (Boronic Acid Cleavage): Arylboronic acid radical cations typically undergo a radical loss of B(OH)2∙​ (-45 Da) or a neutral loss of metaboric acid HBO2​ (-44 Da)[4]. This yields an even-electron fragment ion.

  • Pathway B (Halogen Cleavage): The homolytic cleavage of the C-Br bond results in the expulsion of a bromine radical ( Br∙ , -79 Da or -81 Da), which is highly characteristic of brominated aromatics.

MS_Fragmentation M_ion [M]⁺• (m/z 445, 447, 449) Isotope Ratio: 1:2:1 M_Br [M - Br]⁺ (m/z 366, 368) Isotope Ratio: 1:1 M_ion->M_Br -Br• (-79/-81 Da) M_BOH2 [M - B(OH)₂]⁺ (m/z 400, 402, 404) Isotope Ratio: 1:2:1 M_ion->M_BOH2 -B(OH)₂• (-45 Da) M_Br_BOH2 [M - Br - B(OH)₂]⁺ (m/z 321, 323) Isotope Ratio: 1:1 M_Br->M_Br_BOH2 -B(OH)₂• (-45 Da) M_BOH2->M_Br_BOH2 -Br• (-79/-81 Da)

MS/MS fragmentation pathways tracking isotopic ratio shifts during dissociation.

Quantitative Data Presentation

To accurately assign fragments, one must leverage the natural isotopic distribution of bromine. 79Br and 81Br exist in a nearly 1:1 natural abundance. A molecule with two bromine atoms will exhibit a distinct 1:2:1 isotopic cluster separated by 2 m/z units.

Table 1: Quantitative Isotopic Distribution & Fragment Tracking

Ion SpeciesHalogen Contentm/z (Monoisotopic)m/z (M+2)m/z (M+4)Expected Intensity Ratio
[M]+∙ Br2​ 445.0447.0449.01 : 2 : 1
[M−Br]+ Br1​ 366.1368.1N/A1 : 1
[M−B(OH)2​]+ Br2​ 400.0402.0404.01 : 2 : 1
[M−Br−B(OH)2​]+ Br1​ 321.1323.1N/A1 : 1

Table 2: Comparative MS Performance Matrix

CompoundPrimary Ionization ModePrecursor IonDominant CID Neutral/Radical LossSpectral Complexity
Target Molecule ESI (+) [M]+∙ (m/z 445) −Br∙ (79 Da), −B(OH)2∙​ (45 Da)High (Competitive Pathways)
DPAP-BA ESI (+) / ESI (-) [M]+∙ (m/z 289) −B(OH)2∙​ (45 Da)Low (Single Pathway)
TBPA ESI (+) [M]+∙ (m/z 479) −Br∙ (79 Da)Moderate (Sequential Br loss)

Self-Validating Experimental Protocol: ESI-QTOF MS/MS

To ensure absolute trustworthiness in the data, the following protocol is designed as a self-validating system . By utilizing the natural isotopic distribution of the two bromine atoms as an internal validation metric, the workflow inherently verifies the assigned fragmentation pathways without requiring external isotopic standards. If a fragment ion loses one bromine, its isotopic signature must shift from 1:2:1 to 1:1. Any deviation indicates an isobaric interference or a false assignment.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the target compound in LC-MS grade Acetonitrile (MeCN) to a final concentration of 1 µM. Causality: Avoid protic solvents like Methanol or Water in the stock solution, as arylboronic acids can rapidly undergo solvolysis or trimerize into boroxines under high-concentration protic conditions[4].

  • Source Optimization: Inject the sample via direct infusion into an ESI-QTOF mass spectrometer at 5 µL/min. Set the capillary voltage to +4.0 kV and the desolvation temperature to 300°C. Causality: The high capillary voltage promotes the electrochemical oxidation required to generate the [M]+∙ radical cation[1].

  • Precursor Isolation (MS1): Isolate the entire isotopic cluster (m/z 444 to 450) using a wide isolation window (approx. 6 Da) in the quadrupole. Causality: Isolating the full cluster allows the downstream MS2 analyzer to observe the isotopic shift (from 1:2:1 to 1:1) in real-time, acting as the internal validation metric.

  • Collision-Induced Dissociation (CID): Apply a collision energy (CE) ramp from 15 eV to 40 eV using Argon as the collision gas.

  • High-Resolution Detection (MS2): Acquire the MS/MS spectra in the Time-of-Flight (TOF) analyzer. Filter the resulting data specifically for the 1:1 doublet at m/z 366/368 to confirm primary C-Br cleavage.

Experimental_Workflow Prep Sample Prep (1 µM in MeCN) ESI ESI Source (+4.0 kV, 300°C) Prep->ESI MS1 Quadrupole (MS1) Precursor Selection ESI->MS1 CID Collision Cell (CID, 15-40 eV) MS1->CID MS2 TOF Analyzer (MS2) High-Res Detection CID->MS2

Self-validating ESI-QTOF experimental workflow for MS/MS profiling.

References

  • Van Berkel, G. J., et al. "Enhancement of Ionization Efficiency by Electrochemical Reaction Products in On-Line Electrochemistry/Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry." Analytical Chemistry, American Chemical Society. URL:[Link]

  • Kertesz, V., & Van Berkel, G. J. "Identification of Fleeting Electrochemical Reaction Intermediates Using Desorption Electrospray Ionization Mass Spectrometry." Journal of the American Chemical Society, ACS Publications. URL:[Link]

  • "Arylboronic Acid Chemistry under Electrospray Conditions." ResearchGate. URL:[Link]

Sources

Validation

FTIR characterization of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid functional groups

Comparative FTIR Characterization Guide: (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid Executive Summary (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (CAS: 300700-19-0) is a highly specialized, multifunctional build...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative FTIR Characterization Guide: (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid

Executive Summary

(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (CAS: 300700-19-0) is a highly specialized, multifunctional building block widely utilized in the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs) and covalent organic frameworks (COFs). It features a propeller-shaped triphenylamine (TPA) core[1], two para-bromine substituents, and a reactive boronic acid functional group. Validating the structural integrity of this molecule prior to downstream Suzuki-Miyaura cross-coupling is critical. This guide provides an in-depth, objective comparison of its Fourier Transform Infrared (FTIR) spectral characteristics against alternative boronic acid building blocks, alongside self-validating experimental protocols for accurate characterization.

Mechanistic Causality: Vibrational Dynamics of the Functional Groups

To properly characterize this molecule, one must move beyond simple peak matching and understand the physical causality behind its vibrational modes. The unique architecture of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid creates specific electronic environments that dictate its FTIR spectrum:

  • The Triphenylamine (TPA) Core: The TPA core adopts a non-planar, propeller-like geometry to minimize steric hindrance between the bulky phenyl rings[2]. The central C-N stretching vibration is highly sensitive to this geometry and the surrounding electronic environment. In unsubstituted TPA, this stretch typically occurs around 1272–1274 cm⁻¹[3].

  • The Boronic Acid Moiety: Boronic acids are characterized by strong B-O stretching modes and broad O-H stretching modes. The broadness of the O-H peak is caused by extensive intermolecular hydrogen bonding, as boronic acids frequently form dimers or anhydrides in the solid state[4]. The B-O stretch typically manifests strongly between 1340–1380 cm⁻¹[5].

  • The Halogen Effect (Bromine Substituents): The addition of two heavy bromine atoms exerts a competing inductive (-I) and mesomeric (+M) effect across the conjugated system. The heavy atom effect increases the reduced mass of the vibrating system, subtly shifting the C-N stretch to lower wavenumbers compared to non-brominated analogs. Furthermore, the electron-withdrawing nature of the brominated rings slightly alters the electron density delocalized into the boronic acid group, stiffening the B-O bond and shifting its frequency.

Comparative Spectral Performance: Target vs. Alternatives

To objectively evaluate the spectral distinctness of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid, we must compare its functional group frequencies against two standard alternatives: Phenylboronic acid (PBA) (a simple baseline) and 4-(Diphenylamino)phenylboronic acid (DPABA) (a non-brominated structural analog).

The table below summarizes the quantitative spectral shifts caused by the structural differences between these building blocks.

Functional GroupTarget Compound (cm⁻¹)PBA Alternative (cm⁻¹)DPABA Alternative (cm⁻¹)Mechanistic Causality for Spectral Shifts
O-H Stretch ~3310 (Broad)~3304~3308Represents boronic acid hydroxyls[4]. Broadness is universal across all three due to intermolecular H-bonding networks.
B-O Stretch ~1355~1342~1348Electron-withdrawing Br atoms on the target pull electron density, strengthening the B-O bond slightly via inductive effects across the conjugated TPA core[5].
C-N Stretch ~1268N/A~1274TPA core vibration[1]. The heavy Br atoms lower the vibrational frequency in the target compared to the non-brominated DPABA.
C-B Stretch ~1098~1098~1098Relatively stable across all boronic acid derivatives, showing minimal sensitivity to distal substituents.
C-Br Stretch ~1070N/AN/ASpecific to the brominated target. Often overlaps with in-plane aromatic ring deformations, requiring careful deconvolution.

Self-Validating Experimental Protocols

To achieve the high-resolution data required to observe these subtle substituent effects, the sample preparation must be flawless. Below are two comparative methodologies for FTIR acquisition. Every protocol is designed as a self-validating system to prevent false positives caused by environmental contamination or instrument drift.

Methodology A: Attenuated Total Reflectance (ATR-FTIR)

Best for rapid, non-destructive verification of bulk powders.

  • System Calibration (Internal Control): Run a baseline scan using a standard polystyrene calibration film. Verify that the reference peak at 1601 cm⁻¹ is detected within ±1 cm⁻¹. If it deviates, the interferometer requires realignment before proceeding.

  • Background Acquisition: Collect a background spectrum (ambient air) immediately prior to sample analysis. This validates the removal of atmospheric H₂O and CO₂ contributions, which otherwise mask the critical O-H stretching region.

  • Sample Application: Place 2-3 mg of the neat (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid powder directly onto the diamond ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil until the spectral live-preview shows optimal absorbance (0.4 - 0.8 AU). Causality: Insufficient pressure leads to poor optical contact and weak signals; excessive pressure can induce mechanochemical phase changes or damage the crystal.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans) to achieve a high signal-to-noise ratio.

Methodology B: Transmission FTIR (KBr Pellet)

Best for high-resolution analysis and identifying trace impurities, avoiding anomalous dispersion effects sometimes seen in ATR.

  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 24 hours. Causality: KBr is highly hygroscopic; residual water will completely obscure the ~3310 cm⁻¹ O-H stretch of the boronic acid[4].

  • Sample Blending: Weigh 1 mg of the target compound and 99 mg of dried KBr. Grind thoroughly in an agate mortar for 3 minutes. Causality: Homogeneous dispersion and particle sizes smaller than the IR wavelength (< 2 µm) are required to minimize the Christiansen effect (asymmetric scattering).

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 5 minutes.

  • Baseline Validation (Internal Control): Visually inspect the pellet; it must be completely transparent. In the resulting spectrum, check the baseline at 4000 cm⁻¹. A sloping baseline indicates excessive scattering (poor grinding), rendering the quantitative comparison invalid. If a slope is present, discard and re-grind.

  • Acquisition: Scan under identical parameters (4000 - 400 cm⁻¹, 4 cm⁻¹ resolution).

Process Visualization: Analytical Workflow

FTIR_Workflow Compound (4-(Bis(4-bromophenyl)amino)phenyl) boronic acid SamplePrep Sample Preparation Phase Compound->SamplePrep ATR ATR-FTIR Method (Surface, Undiluted) SamplePrep->ATR KBr KBr Pellet Method (Bulk, Transmission) SamplePrep->KBr Validation Internal Control: Polystyrene Calibration & Background ATR->Validation KBr->Validation Acquisition Spectral Acquisition (4000 - 400 cm⁻¹) Validation->Acquisition Analysis Peak Assignment Acquisition->Analysis OH_BO Boronic Acid Groups O-H (~3310 cm⁻¹) B-O (~1355 cm⁻¹) Analysis->OH_BO CN_CBr TPA & Bromine Groups C-N (~1268 cm⁻¹) C-Br (~1070 cm⁻¹) Analysis->CN_CBr Validated Validated Molecule for Suzuki Coupling / OLEDs OH_BO->Validated CN_CBr->Validated

Figure 1: FTIR analytical workflow and validation for brominated triphenylamine boronic acids.

References

  • Vibrational spectrum and molecular structure of triphenylamine monomer: A combined matrix-isolation FTIR and theoretical study Source: SciSpace URL
  • Spectroscopic and Physicochemical Investigations of Azomethines with Triphenylamine Core towards Optoelectronics Source: MDPI URL
  • FTIR Study of the Mode of Binding of the Reactants on the Pd Nanoparticle Surface during the Catalysis of the Suzuki Reaction Source: The Journal of Physical Chemistry B - ACS Publications URL
  • Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces Source: Langmuir - ACS Publications URL
  • Fig. 6. FTIR spectrum taken from a dry PTPA film by total reflection...

Sources

Safety & Regulatory Compliance

Safety

(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid proper disposal procedures

Operational Safety & Disposal Blueprint: (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid As a Senior Application Scientist, I frequently observe laboratories mishandling complex organic materials by defaulting to generic...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & Disposal Blueprint: (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid

As a Senior Application Scientist, I frequently observe laboratories mishandling complex organic materials by defaulting to generic disposal protocols. (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (CAS: 300700-19-0) is a highly specialized intermediate widely used in Suzuki-Miyaura cross-coupling and the synthesis of OLED hole-transporting materials. Because of its unique structural components, it demands strict logistical handling.

This guide provides a field-proven, self-validating system for the safe handling, workup, and disposal of this compound, ensuring compliance with rigorous Environmental Health and Safety (EHS) standards.

Physicochemical Hazard Profiling & Causality

To handle a chemical safely, you must first understand the "why" behind its hazard profile. The behavior and disposal requirements of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid are dictated by its three core structural features:

  • The Triphenylamine Core: This bulky, aromatic center makes the molecule highly lipophilic and stable. While excellent for charge transport in materials science, it causes the compound to persist in the environment. It is a known skin and respiratory irritant ()[1].

  • The Boronic Acid Moiety (-B(OH)₂): Boronic acids are mildly acidic and can dehydrate to form boroxines (anhydrides). While not acutely toxic, they can cause serious eye irritation (Category 2)[1]. They must be kept away from strong oxidizers to prevent exothermic degradation.

  • The Bromine Substituents (-Br) [CRITICAL]: The presence of two heavy halogen atoms fundamentally dictates the disposal pathway. Any waste stream containing this molecule is legally and operationally classified as Halogenated Organic Waste ()[2].

    • The Causality of Segregation: Mixing halogenated waste with non-halogenated streams is a critical operational failure. Halogenated compounds require specialized high-temperature incineration (>1000°C) to break carbon-halogen bonds and prevent the synthesis of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs). Consequently, diluting a non-halogenated waste carboy with even a small amount of this brominated solute forces the entire volume to be treated at the significantly higher halogenated disposal rate ()[3].

Quantitative Data & Waste Classification

Summarizing the quantitative and logistical data ensures immediate access to critical parameters during an emergency or routine audit.

PropertyValue / Classification
Chemical Name (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid
CAS Number 300700-19-0
Molecular Formula C₁₈H₁₄BBr₂NO₂
Molecular Weight 447.1 g/mol
Primary GHS Hazards Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Liquid Waste Stream Halogenated Organic Waste (Must contain <20% water)
Solid Waste Stream Halogenated Solid Waste (Contaminated PPE, Silica gel)
Key Incompatibilities Strong oxidizers, strong bases

Experimental Workflow: Post-Reaction Workup & Waste Segregation

The most common point of failure in waste management occurs during the post-reaction workup. The following step-by-step methodology outlines a self-validating protocol for quenching and extracting a Suzuki-Miyaura coupling reaction involving this compound.

Step 1: Reaction Quenching

  • Action: Cool the reaction vessel to 0°C. Add deionized water dropwise to quench the palladium catalyst and any unreacted bases (e.g., K₂CO₃).

  • Causality: Gradual quenching prevents thermal runaway and suppresses the aerosolization of brominated particulates.

  • Self-Validation: Monitor the solution. Proceed to the next step only when all exothermic bubbling has completely ceased, confirming the destruction of reactive species.

Step 2: Liquid-Liquid Extraction

  • Action: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Causality: The highly lipophilic triphenylamine core forces the brominated starting materials and products entirely into the organic phase, leaving inorganic salts in the aqueous phase.

Step 3: Aqueous Waste Verification

  • Action: Drain the aqueous layer into a temporary beaker. Check the pH. Neutralize to a pH range of 6–8 using dilute HCl or NaHCO₃ before transferring to the general "Aqueous Waste" carboy ()[4].

  • Self-Validation: Visually inspect the aqueous layer for organic droplets. If the solution is cloudy, perform a secondary extraction. No brominated organics should enter the aqueous stream.

Step 4: Halogenated Organic Segregation

  • Action: Drain the organic layer into a container explicitly labeled "Halogenated Organic Waste" .

  • Causality: Even if your extraction solvent was non-halogenated (like Ethyl Acetate), the dissolution of the brominated triphenylamine derivative reclassifies the entire liquid volume as halogenated waste ()[5].

  • Self-Validation: Ensure the waste container is filled to no more than 75% capacity to allow for vapor expansion, and verify the cap is tightly sealed when not actively adding waste[5].

Step 5: Solid Waste Management (Chromatography)

  • Action: Silica gel used for column chromatography purification will retain unreacted brominated starting materials. Collect this silica in a puncture-resistant, sealed HDPE container labeled "Halogenated Solid Waste." Do not discard it in the general trash.

Immediate Spill Response Protocol

In the event of a solid powder spill of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid:

  • Containment: Do not use a dry brush, which can aerosolize the irritant powder.

  • Absorption: Lightly dampen a spill pad with a compatible solvent (e.g., ethanol) to suppress dust, and wipe up the powder.

  • Disposal: Place all contaminated spill pads, gloves, and paper towels into a designated solid waste container. Label it immediately as "Chemically Contaminated Solid Waste - Halogenated" ()[2].

  • Reporting: Log the incident with your laboratory safety officer to track potential exposure to respiratory irritants.

Waste Management Decision Pathway

The following logic tree visualizes the strict segregation pathways required to maintain EHS compliance when disposing of this chemical.

WasteWorkflow Start Waste Generation: (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid Decision Physical State of Waste? Start->Decision Solid Solid Waste (Silica, Vials, PPE) Decision->Solid Powder/Solid Liquid Liquid Waste (Reaction Solvents, Extracts) Decision->Liquid Solution/Suspension SolidLabel Label: Halogenated Solid Waste Store in sealed HDPE container Solid->SolidLabel Segregate from non-halogens LiquidLabel Label: Halogenated Organic Liquid Keep <75% full, vented cap if needed Liquid->LiquidLabel Do not mix with aqueous Incineration EHS Collection & High-Temp Incineration (>1000°C) SolidLabel->Incineration LiquidLabel->Incineration

Workflow for segregating and disposing of brominated boronic acid waste streams.

References

  • UTIA Safety Office, "Hazardous Waste Guide", University of Tennessee. URL: [Link]

  • Nipissing University, "Hazardous Materials Disposal Guide". URL:[Link]

  • Bates College, "Chemical Safety | Science Resource Support Services". URL: [Link]

  • University of Cincinnati, "Advisory 7.3 - UC EH&S". URL: [Link]

Sources

Handling

Personal protective equipment for handling (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid

Advanced Safety and Operational Guide: Handling (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid As a Senior Application Scientist, I recognize that true laboratory excellence requires moving beyond basic compliance. To e...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid

As a Senior Application Scientist, I recognize that true laboratory excellence requires moving beyond basic compliance. To ensure the success of your organic synthesis and materials science workflows, you must understand the causality behind every safety protocol.

(4-(Bis(4-bromophenyl)amino)phenyl)boronic acid (CAS: 300700-19-0)[1] is a highly specialized, halogenated triarylamine derivative critical for synthesizing OLED hole-transporting materials and covalent organic frameworks (COFs). However, its unique molecular architecture—combining a Lewis acidic boronic acid group with a highly lipophilic, brominated triarylamine core—creates specific operational hazards. This guide provides a self-validating, step-by-step framework for personal protective equipment (PPE), handling, and disposal.

Chemical Profile & Hazard Causality

To design an effective safety architecture, we must first deconstruct the molecule's chemical properties and their physiological implications.

  • The Boronic Acid Moiety (-B(OH)₂): Boronic acids act as mild Lewis acids. Upon contact with the moisture in human mucous membranes or the respiratory tract, they can form covalent adducts with biological nucleophiles, leading to severe localized irritation (GHS H335). Furthermore, they easily dehydrate into fine, statically charged boroxine powders that are highly prone to aerosolization.

  • The Brominated Triarylamine Core: The presence of multiple aromatic rings and heavy bromine atoms makes this compound exceedingly lipophilic (high LogP). If dissolved in an organic solvent and exposed to unprotected skin, it can rapidly cross the stratum corneum, carrying the halogenated payload into systemic circulation.

Table 1: Quantitative Hazard and Operational Matrix

ParameterSpecificationOperational Consequence
CAS Number 300700-19-0Essential for precise SDS retrieval and inventory tracking[1].
Molecular Weight 446.93 g/mol Requires high-precision analytical balance for catalytic ratios.
GHS Hazards H315, H319, H335Dictates mandatory dermal, ocular, and respiratory barriers.
LogP (Estimated) > 4.5 (Highly Lipophilic)Accelerates transdermal penetration; requires impermeable PPE.
Solvent Compatibility THF, Toluene, DioxaneRapidly degrades standard nitrile; necessitates laminate gloves.

State-Dependent PPE Architecture

Standard laboratory PPE is insufficient for this compound due to its dual nature as an aerosol hazard (when dry) and a permeation hazard (when in solution). PPE selection must be dynamically adjusted based on the chemical's physical state, adhering strictly to standards for hazard assessment.

PPE_Workflow State Determine Chemical State Dry Dry Powder (Weighing/Transfer) State->Dry Sol In Solution (THF/Toluene/Dioxane) State->Sol PPE_Dry PPE: Double Nitrile Goggles, Lab Coat Fume Hood Dry->PPE_Dry Static Hazard PPE_Sol PPE: Silver Shield + Nitrile Face Shield, Apron Fume Hood Sol->PPE_Sol Solvent Permeation Hazard React Execute Suzuki Coupling (Inert Atmosphere) PPE_Dry->React PPE_Sol->React Waste Halogenated Waste Segregation React->Waste Post-Reaction

Workflow for state-dependent PPE selection and handling of halogenated boronic acids.

Dry Powder Handling (Weighing & Transfer)
  • Hand Protection: Double-layer Nitrile gloves (minimum 5 mil thickness).

  • Respiratory: Must be handled inside a certified chemical fume hood (face velocity 80-100 fpm).

  • Eye/Body: Chemical splash goggles and a flame-resistant (FR) lab coat.

Solution Handling (Reaction Setup in THF/Toluene)
  • Hand Protection: Standard nitrile degrades in <10 minutes when exposed to THF or Toluene. You must wear a laminate inner glove (e.g., Silver Shield®) covered by a heavy-duty Nitrile or Neoprene outer glove to provide both chemical resistance and mechanical dexterity.

  • Eye/Body: Face shield worn over chemical goggles, plus a chemical-resistant apron over the lab coat to protect against solvent splashing.

Operational Workflow: Suzuki-Miyaura Coupling Setup

Because this compound is primarily utilized in , maintaining an inert atmosphere is critical not just for yield, but for safety. Oxygen exposure can lead to rapid homocoupling and exothermic catalyst degradation.

Protocol: Inert-Atmosphere Handling and Setup

  • Pre-Weighing Preparation: Verify fume hood airflow. Line the analytical balance area with anti-static weighing paper.

    • Validation: Pass a grounded stainless-steel spatula near the paper. If static cling is observed, discharge the area with an anti-static zero-stat gun before opening the chemical vial.

  • Dispensing: Using the grounded spatula, transfer the required mass of (4-(Bis(4-bromophenyl)amino)phenyl)boronic acid to a tared glass vial. Cap immediately.

    • Causality: Grounded tools prevent static discharge, which could aerosolize the fine boronic acid powder into your breathing zone.

  • Vessel Transfer: Transfer the solid to a Schlenk flask containing your aryl halide and Pd(0) catalyst.

  • Atmospheric Purging: Seal the flask with a high-quality rubber septum. Connect to a Schlenk line. Apply vacuum (≤ 1 Torr) for 3 minutes, then backfill with ultra-high purity (UHP) Argon. Repeat this cycle three times.

    • Validation: Monitor the vacuum gauge. A failure to hold a steady vacuum indicates a septum leak, which will introduce oxygen and ruin the catalytic cycle.

  • Solvent Addition: Inject degassed solvent (e.g., Toluene/Aqueous K₂CO₃ mixture) dropwise via a syringe equipped with a non-coring needle.

Spill Response & Halogenated Disposal Plan

A spill involving a brominated triarylamine requires immediate, methodical action to prevent environmental contamination and personnel exposure, aligning with the.

Protocol: Emergency Spill Response and Decontamination

  • Assessment & PPE Escalation: For spills >50g outside the fume hood, evacuate the immediate area. Don a half-mask Air-Purifying Respirator (APR) equipped with P100/Organic Vapor combination cartridges and extended-cuff Neoprene gloves.

    • Causality: Fume hood ventilation cannot capture aerosols generated in the open lab. The APR protects against both the Lewis acidic dust and any volatilizing solvents.

  • Containment (Solid): Do NOT dry sweep. Lightly mist the powder with a 10% isopropanol/water solution.

    • Causality: Dry sweeping generates airborne particulates. Wetting the powder reduces static charge and eliminates the inhalation hazard.

  • Collection: Scoop the wetted material using non-sparking polypropylene tools into a heavy-duty, sealable polyethylene bag.

  • Chemical Decontamination: Wipe the affected surface with a 10% sodium hypochlorite (bleach) solution, followed by an ethanol rinse.

    • Causality: Bleach oxidizes residual triarylamines into less toxic, water-soluble byproducts, while ethanol removes any remaining lipophilic organic residues.

  • Validation: Perform a UV light inspection (365 nm) of the spill area.

    • Validation System: Triarylamine derivatives are highly fluorescent. A residual blue/green glow indicates incomplete decontamination, requiring a secondary ethanol wipe.

  • Disposal: All collected waste, including contaminated gloves and wipes, MUST be segregated into Halogenated Organic Waste streams due to the presence of the two bromine atoms. Do not mix with standard organic waste.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Joint Board-Council Committee on Chemical Safety. URL:[Link]

Sources

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